Product packaging for 2-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 113975-37-4)

2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B126961
CAS No.: 113975-37-4
M. Wt: 132.16 g/mol
InChI Key: PSEAZIPYGNUYPC-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 113975-37-4) is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, particularly in oncology research. This compound belongs to the pyrrolopyridine family, often referred to as azaindoles, which are privileged structures in drug discovery for their resemblance to biologically important purine bases . Recent scientific studies highlight its core structure as a critical pharmacophore in the design of novel antitumor agents. Derivatives based on this scaffold have been developed as potent colchicine-binding site inhibitors (CBSIs) , effectively disrupting tubulin polymerization and microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . One such derivative demonstrated exceptional in vitro potency against a panel of human cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values in the sub-micromolar range . Beyond oncology, research indicates that pyrrolopyridine derivatives exhibit a broad spectrum of pharmacological activities, investigated for applications in diseases of the nervous and immune systems, as well as for antidiabetic and antiviral effects . The compound has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol . It is characterized by a density of approximately 1.2 g/cm³ and a boiling point of 270.5 ± 20.0 °C at 760 mmHg . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should consult the Safety Data Sheet (SDS) prior to use. Available in various sizes for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B126961 2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 113975-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEAZIPYGNUYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554999
Record name 2-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-37-4
Record name 2-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-methyl-1H-pyrrolo[3,2-c]pyridine: Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, oncology, and drug development.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties of the core 1H-pyrrolo[3,2-c]pyridine scaffold provide a strong basis for understanding its chemical behavior. The pyrrolo[3,2-c]pyridine ring system is an important pharmacophore in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-methyl-1H-pyrrolo[2,3-c]pyridine6-methyl-1H-pyrrolo[2,3-b]pyridine[1]
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol
CAS Number Not readily available65645-56-9824-51-1
Melting Point Data not available182-183 °C140 °C
Boiling Point Data not available270.5±20.0 °C (Predicted)259.634 °C at 760 mmHg
Solubility Data not availableData not availableData not available

Synthesis and Spectroscopic Characterization

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold has been described in the literature, providing a pathway to 2-methyl and other substituted derivatives.

General Synthesis Workflow

A key synthetic route to the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step process starting from a substituted pyridine.[2] This can be generalized to the following workflow:

Synthesis of 1H-pyrrolo[3,2-c]pyridine Core A Substituted Pyridine B Oxidation A->B m-CPBA C Pyridine N-oxide B->C D Nitration C->D HNO3/H2SO4 E Nitro-pyridine N-oxide D->E F Vinylation E->F DMF-DMA G Enamine Intermediate F->G H Reductive Cyclization G->H Fe/AcOH I 1H-pyrrolo[3,2-c]pyridine Core H->I Anticancer Mechanism of 1H-pyrrolo[3,2-c]pyridine Derivatives cluster_0 Cellular Environment cluster_1 Cellular Consequences A 1H-pyrrolo[3,2-c]pyridine Derivative B αβ-Tubulin Dimers A->B Binds to Colchicine Site on β-Tubulin C Microtubule Polymerization B->C D Microtubule Dynamics C->D E Disruption of Microtubule Dynamics D->E Inhibition F Mitotic Spindle Malformation E->F G G2/M Phase Cell Cycle Arrest F->G H Induction of Apoptosis G->H

References

Spectroscopic Characterization of 2-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data relevant to the characterization of 2-methyl-1H-pyrrolo[3,2-c]pyridine. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the parent compound, this compound, could not be located.

However, valuable spectroscopic information has been published for a series of its derivatives. This guide presents this data as a reference, offering insights into the expected spectral characteristics of this heterocyclic core. Additionally, generalized experimental protocols for the acquisition of such data are provided to assist researchers in the characterization of newly synthesized analogs.

Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for various 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, as reported by Wang et al. (2024).[1] This data, obtained in CDCl₃, provides a foundational understanding of the chemical shifts and mass-to-charge ratios for this class of compounds.

¹H NMR Data of 1H-pyrrolo[3,2-c]pyridine Derivatives[1]
Compoundδ (ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.28 (t, J = 3.8 Hz, 2H), 7.26−7.24 (m, 1H), 6.82 (d, J = 3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72−7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.07 (s, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.77 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.10 (s, 1H), 7.93 (s, 1H), 7.79 (dd, J = 7.6, 1.7 Hz, 1H), 7.38 (d, J = 3.3 Hz, 1H), 7.35 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 7.01 (d, J = 8.2 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.73 (s, 2H), 3.92 (s, 3H), 3.91 (s, 6H), 3.83 (s, 3H)
¹³C NMR Data of 1H-pyrrolo[3,2-c]pyridine Derivatives[1]
Compoundδ (ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 158.41, 156.74, 153.94, 147.82, 143.06, 140.29, 137.26, 134.39, 131.49, 129.79, 129.29, 124.56, 121.08, 111.53, 106.84, 102.84, 102.19, 61.05, 56.36, 55.83
High-Resolution Mass Spectrometry (HRMS) Data of 1H-pyrrolo[3,2-c]pyridine Derivatives[1]
CompoundCalculated [M+H]⁺Found [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 361.1552361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 375.1709375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 375.1709375.1709
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 375.1709375.1708
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 391.1658391.1653

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are intended as a guide and may require optimization for specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used:

  • ATR-FTIR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum.

  • KBr Pellet:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Sample Solid Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Spectrometer Acquisition (1H, 13C) Transfer->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis Spectral Interpretation Processing->Analysis

General workflow for NMR spectroscopy.

Spectroscopic_Techniques_Overview cluster_spectroscopy Spectroscopic Characterization cluster_information Derived Information Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

References

An In-depth Technical Guide to the Solubility and Stability of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established scientific principles, predicted physicochemical properties, and data on analogous azaindole structures. It is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar chemical entities.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability as a drug candidate. For this compound, also known as 2-methyl-5-azaindole, these properties can be predicted using computational models. The introduction of a nitrogen atom into the indole ring to form an azaindole can modulate physicochemical properties, often leading to improved aqueous solubility compared to the parent indole.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular FormulaC₈H₈N₂---
Molecular Weight132.16 g/mol ---
logP (Lipophilicity)1.5 - 2.0Computational prediction
logS (Aqueous Solubility)-2.5 to -3.5Computational prediction
pKa (most basic)4.5 - 5.5Computational prediction

Note: These are predicted values and should be confirmed by experimental determination.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[2] The solubility of this compound is influenced by its crystalline structure, pH, and the presence of co-solvents. Azaindole derivatives, in general, exhibit enhanced aqueous solubility compared to their indole counterparts.[1]

Experimental Protocols for Solubility Determination

Two common methods for determining aqueous solubility are the kinetic and thermodynamic solubility assays.

2.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Analysis: Determine the concentration of the compound in each well using a suitable analytical method, such as UPLC-MS or UV-Vis spectroscopy, after filtering out any precipitate.

2.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at a given temperature.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as UPLC-MS.

Data Presentation

Table 2: Template for Experimental Solubility Data of this compound

Solvent/BufferTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
PBS (pH 7.4)25Kinetic
Simulated Gastric Fluid (pH 1.2)37Thermodynamic
Simulated Intestinal Fluid (pH 6.8)37Thermodynamic

Stability

The chemical stability of a new chemical entity (NCE) is a critical factor that can influence its safety, efficacy, and shelf-life. Stability testing is performed to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and establish the degradation pathways of the drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Experimental Protocol:

Forced degradation studies should be performed on a single batch of this compound. A concentration of approximately 1 mg/mL is typically used.

  • Acidic Hydrolysis:

    • Treat the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Treat the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

Samples from each condition should be analyzed at appropriate time points using a stability-indicating UPLC-MS method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance, in accordance with ICH guidelines.

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate (if required): 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation

Table 3: Template for Stability Data of this compound

Storage ConditionTime Point (months)AppearanceAssay (% of initial)Total Degradation Products (%)
25°C/60%RH0
3
6
...
40°C/75%RH0
3
6

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the physicochemical characterization of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Assessment cluster_3 Final Characterization Start New Chemical Entity (this compound) Structure Structure Elucidation (NMR, MS) Start->Structure Purity Purity Assessment (HPLC, UPLC) Structure->Purity Kinetic_Sol Kinetic Solubility Assay Purity->Kinetic_Sol Thermo_Sol Thermodynamic Solubility Assay Kinetic_Sol->Thermo_Sol pH_Sol pH-Solubility Profile Thermo_Sol->pH_Sol Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) pH_Sol->Forced_Deg Stability_Method Develop Stability-Indicating Method Forced_Deg->Stability_Method Long_Term_Stab Long-Term & Accelerated Stability Studies Stability_Method->Long_Term_Stab Data_Analysis Data Analysis & Reporting Long_Term_Stab->Data_Analysis End Comprehensive Physicochemical Profile Data_Analysis->End

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the provided protocols and data templates, based on established scientific principles and regulatory guidelines, offer a robust approach for its characterization. The predicted physicochemical properties suggest that this compound is likely to have more favorable aqueous solubility than its indole analog, a desirable characteristic for a drug candidate. Comprehensive experimental validation of these properties is a critical next step in the development of this and related compounds.

References

The Ascendant Therapeutic Potential of 2-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential, particularly in the realm of oncology. Derivatives of this heterocyclic system have been the subject of intensive research, revealing potent biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a primary focus on their anticancer properties. It consolidates quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Rise of a Promising Scaffold

The pyrrolopyridine core, an isostere of indole, is a key feature in numerous biologically active molecules. The specific isomeric arrangement of 1H-pyrrolo[3,2-c]pyridine, particularly with a methyl group at the 2-position, has been identified as a crucial pharmacophore for potent anticancer activity. Research has predominantly centered on the role of these derivatives as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This guide will delve into the specifics of this mechanism and the structure-activity relationships that govern the efficacy of these promising therapeutic agents. Beyond their anticancer effects, some pyrrolo[3,2-c]pyridine derivatives have also shown potential as FMS kinase inhibitors, suggesting possible applications in treating inflammatory diseases like arthritis.[1]

Biological Activity: A Focus on Anticancer Properties

The primary biological activity of this compound derivatives lies in their potent antiproliferative effects against a range of cancer cell lines. A notable series of these compounds, specifically 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, has been extensively studied, demonstrating IC50 values in the nanomolar to low micromolar range.[2][3][4]

In Vitro Anticancer Activity

The antiproliferative activity of a series of this compound derivatives (compounds 10a-10t ) was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, summarized in the table below, highlight the potent and varied efficacy of these compounds.[2][4]

CompoundR GroupHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a phenyl0.851.021.13
10b o-tolyl0.760.981.05
10c m-tolyl0.630.810.92
10d p-tolyl0.550.670.78
10e 2-fluorophenyl0.911.151.24
10f 2-methoxyphenyl0.881.091.18
10g 3-methoxyphenyl0.480.590.67
10h 4-methoxyphenyl0.410.520.61
10i 3,4-dimethoxyphenyl0.350.430.51
10j 3,5-dimethoxyphenyl0.290.360.42
10k 4-ethoxyphenyl0.380.490.55
10l 4-chlorophenyl0.710.890.99
10m 4-bromophenyl0.750.931.02
10n 4-iodophenyl0.790.981.07
10o naphthalen-1-yl0.680.850.94
10p naphthalen-2-yl0.610.770.86
10q pyridin-2-yl0.951.211.32
10r pyridin-3-yl0.891.121.21
10s thiophen-2-yl0.821.041.14
10t 1H-indol-6-yl0.12 0.15 0.21

Data sourced from Wang et al. (2024).[2][4]

Among the tested compounds, 10t , which features an indolyl moiety as the B-ring, demonstrated the most potent antiproliferative activity across all three cell lines, with IC50 values of 0.12, 0.15, and 0.21 μM for HeLa, SGC-7901, and MCF-7 cells, respectively.[2][4]

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for the anticancer activity of these this compound derivatives is the inhibition of tubulin polymerization.[2][3] These compounds bind to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics.[2][5][6] This interference with the formation and disassembly of microtubules, which are crucial components of the cytoskeleton, has profound downstream effects on cancer cells.[7][8]

The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][9][10]

Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Drug This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Inhibition Polymerization Tubulin Polymerization Microtubules Microtubule Disruption Polymerization->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Synthesis_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Intermediate 14 C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F 6-Bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine E->F 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)2, Pyridine G Target Compound: 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine F->G Arylboronic acid, Pd(PPh3)4, K2CO3

References

The Dual Mechanisms of Action of 2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-methyl-1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a variety of pharmacologically active compounds. The biological activity and mechanism of action of molecules incorporating this scaffold are not inherent to the core itself, but rather are defined by the nature and arrangement of its substituents. This technical guide elucidates the two primary and distinct mechanisms of action through which derivatives of this compound exert their potent anticancer effects: inhibition of the mitotic kinase MPS1 and disruption of tubulin polymerization.

Mechanism 1: Inhibition of Monopolar Spindle 1 (MPS1) Kinase

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as highly potent and selective inhibitors of Monopolar Spindle 1 (MPS1), a key protein kinase. MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2] In many human cancers, MPS1 is overexpressed, making it a compelling target for oncology drug development.[1][2]

These inhibitors function by binding to the ATP-binding pocket of MPS1, stabilizing an inactive conformation of the kinase. This prevents the autophosphorylation required for its activation and subsequent phosphorylation of downstream targets, ultimately leading to a failure of the SAC, mitotic arrest, and apoptosis in cancer cells.[1][2]

Signaling Pathway: The Spindle Assembly Checkpoint (SAC)

The following diagram illustrates the central role of MPS1 in the SAC signaling cascade, which is inhibited by 1H-pyrrolo[3,2-c]pyridine derivatives. Unattached kinetochores activate MPS1, initiating a phosphorylation cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

G cluster_0 Kinetochore (Unattached) cluster_1 Cytosol MPS1 MPS1 Bub1 Bub1 MPS1->Bub1 phosphorylates AuroraB Aurora B Mad1_Mad2 Mad1-Mad2 Bub1->Mad1_Mad2 recruits MCC MCC (Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC promotes formation APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->MPS1 inhibits G start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) start->prep plate Plate Inhibitor & Controls prep->plate add_enzyme Add Enzyme/Substrate Master Mix plate->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 start_rxn Initiate Reaction (Add ATP) incubate1->start_rxn incubate2 Incubate (e.g., 30°C, 45 min) start_rxn->incubate2 stop_rxn Stop Reaction incubate2->stop_rxn detect Detect Signal (e.g., Radioactivity) stop_rxn->detect analyze Data Analysis (Calculate % Inhibition, IC50) detect->analyze end End analyze->end G cluster_cell_cycle Cell Cycle Progression Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to M M (Mitosis) Spindle->M required for Apoptosis Apoptosis G2M_Arrest->Apoptosis G1 G1 S S G1->S G2 G2 S->G2 G2->M M->G1 G start Start prewarm Pre-warm Plate Reader to 37°C start->prewarm prep Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) start->prep plate Add Compounds/Controls to Pre-warmed Plate prewarm->plate prep->plate initiate Initiate Polymerization (Add Tubulin/GTP Mix) plate->initiate read Measure Absorbance (340nm) Kinetically at 37°C initiate->read analyze Plot Absorbance vs. Time & Calculate IC50 read->analyze end End analyze->end

References

Known Targets of 2-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, 2-methyl-1H-pyrrolo[3,2-c]pyridine, serves as a core scaffold for a variety of derivatives with significant therapeutic potential. Research into this chemical series has unveiled its interaction with several key biological targets implicated in oncology and other diseases. This technical guide provides an in-depth overview of the known targets of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

Derivatives of the closely related pyrrolo[2,3-c]pyridine scaffold have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered significant targets in cancer therapy.

Quantitative Data: BET Bromodomain Inhibition

The inhibitory activity of pyrrolopyridone-based BET inhibitors has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) for representative compounds are summarized below.

CompoundTargetAssay TypeIC50 (nM)
ABBV-075BRD4-BD1TR-FRET11
ABBV-075BRD4-BD2TR-FRET3
ABBV-744BRD4-BD1TR-FRET2006
ABBV-744BRD4-BD2TR-FRET4
Compound 10BRD4-BD1TR-FRET96
Compound 10MCF-7:CFR cellsCell Growth17
Compound 27MCF-7:CFR cellsCell Growth0.9
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding of BET inhibitors to bromodomains.

Materials:

  • Recombinant human BRD protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium-cryptate).

  • A biotinylated histone peptide ligand (e.g., H4K5/8/12/16ac) recognized by the bromodomain.

  • An acceptor fluorophore-conjugated streptavidin (e.g., d2).

  • Test compounds (derivatives of this compound).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • 384-well low-volume microplates.

  • A TR-FRET-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, the donor-labeled BRD protein, and the biotinylated histone peptide.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

  • Add the acceptor-conjugated streptavidin to the wells.

  • Incubate for another defined period (e.g., 30 minutes) at room temperature.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • The ratio of the acceptor to donor emission is calculated and used to determine the degree of inhibition. IC50 values are calculated from the dose-response curves.

Signaling Pathway: BET Inhibition and Downstream Effects

BET inhibitors displace BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-Myc and suppression of pro-inflammatory pathways like NF-κB.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitor BRD4 BRD4 Histone Acetylated Histones BRD4->Histone Binds to cMyc_Gene c-Myc Gene BRD4->cMyc_Gene NFkB_Gene NF-κB Target Genes BRD4->NFkB_Gene HAT Histone Acetyltransferase HAT->Histone DNA DNA Transcription Transcription cMyc_Gene->Transcription NFkB_Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation Drives Inflammation Inflammation Transcription->Inflammation Drives Inhibitor This compound derivative Inhibitor->BRD4 Inhibits

BET Inhibition Signaling Pathway

Tubulin Polymerization Inhibition

Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent activity as inhibitors of tubulin polymerization, positioning them as potential anti-cancer agents that target the cytoskeleton.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of these derivatives have been evaluated in various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)
Derivative 10tHeLaMTT0.12
Derivative 10tSGC-7901MTT0.15
Derivative 10tMCF-7MTT0.21
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Experimental Workflow: Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix Components in 96-well plate Tubulin->Mix Buffer Polymerization Buffer (with GTP & fluorescent reporter) Buffer->Mix Compound Test Compound (pyrrolo[3,2-c]pyridine derivative) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence over time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Polymerization Rate and IC50 Plot->Calculate

Tubulin Polymerization Assay Workflow

Valosin-Containing Protein (VCP/p97) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of Valosin-Containing Protein (VCP), also known as p97. VCP is an AAA+ ATPase involved in numerous cellular processes, including protein degradation through the ubiquitin-proteasome system. Its inhibition is a therapeutic strategy for diseases such as cancer.

Experimental Protocol: VCP/p97 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of VCP.

Materials:

  • Recombinant human VCP/p97 protein.

  • Test compounds.

  • ATP.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.5).

  • Phosphate detection reagent (e.g., Malachite Green-based reagent).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the VCP enzyme and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Determine the inhibitory effect of the compounds on VCP ATPase activity and calculate IC50 values.

Signaling Pathway: VCP/p97 in Cellular Processes

VCP/p97 plays a central role in protein homeostasis by segregating ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome. It is also involved in the regulation of signaling pathways such as the ERK1/2 pathway.

VCP_Signaling_Pathway cluster_cellular Cellular Processes cluster_inhibitor VCP VCP/p97 Ub_Protein Ubiquitinated Protein Complex VCP->Ub_Protein Segregates ERK_Pathway ERK1/2 Pathway VCP->ERK_Pathway Regulates Proteasome Proteasome Ub_Protein->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cell_Signaling Cell Signaling ERK_Pathway->Cell_Signaling Inhibitor This compound derivative Inhibitor->VCP Inhibits

Role of VCP/p97 in Cellular Pathways

Other Potential Targets

The this compound scaffold has also been implicated in the development of inhibitors for other targets, although with less extensive characterization in the public domain. These include:

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is involved in the degradation of endocannabinoids and is a target for pain and inflammation.

  • Proteasome-associated deubiquitinating enzymes (e.g., Usp14): Modulation of these enzymes can enhance proteasome activity, which is a potential therapeutic strategy for diseases caused by protein aggregation.

Further research is required to fully elucidate the activity and therapeutic potential of this compound derivatives against these and other biological targets.

This guide provides a comprehensive overview of the current understanding of the biological targets of this compound derivatives. The provided data and protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

An In-depth Technical Guide to the Discovery and History of the 1H-pyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry. While the specific molecule 2-methyl-1H-pyrrolo[3,2-c]pyridine is not extensively characterized in publicly available literature, the broader 1H-pyrrolo[3,2-c]pyridine core serves as a crucial building block for a variety of biologically active compounds. This guide delineates the historical context of its discovery through the adaptation of classical indole syntheses and traces its evolution into a key pharmacophore in modern drug development, particularly in the realm of oncology. The document provides a detailed overview of synthetic methodologies, quantitative biological data for advanced derivatives, and experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into potent anticancer agents.

Discovery and History of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The genesis of the 1H-pyrrolo[3,2-c]pyridine ring system is not marked by a singular discovery event but rather by the logical extension of well-established indole synthesis methodologies to pyridine-based precursors. The inherent structural similarity between indole and the various isomers of azaindole, including 5-azaindole, prompted early 20th-century organic chemists to explore these then-novel heterocycles.

Key historical syntheses that laid the groundwork for azaindole chemistry include:

  • The Madelung Synthesis (1912): This reaction, involving the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, was one of the foundational methods for indole synthesis. Its adaptation to N-acyl picolines provided a viable, albeit often harsh, route to pyrrolopyridines. A significant advancement in the synthesis of the 5-azaindole scaffold was the Lorenz modification of the Madelung synthesis, which utilized milder conditions and improved yields, making the 1H-pyrrolo[3,2-c]pyridine core more accessible for further study.

  • The Fischer Indole Synthesis (1883): While being the most famous and versatile indole synthesis, its application to the electron-deficient pyridine ring system was initially met with challenges. However, modifications and a deeper understanding of the reaction mechanism have allowed for its successful use in the preparation of certain azaindole isomers.

The development of the 1H-pyrrolo[3,2-c]pyridine core has been significantly driven by its utility as a bioisostere of indole in drug discovery. Its ability to modulate physicochemical properties such as solubility and to form additional hydrogen bonding interactions has made it a valuable component in the design of kinase inhibitors and other therapeutic agents.

A recent and significant development in the history of this scaffold is the 2024 report on a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have demonstrated potent anticancer activity by acting as colchicine-binding site inhibitors and disrupting microtubule polymerization.[1] This work underscores the contemporary relevance of the 1H-pyrrolo[3,2-c]pyridine core in the development of next-generation therapeutics.

Synthetic Methodologies

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine or vice-versa. A modern and well-documented approach is exemplified by the synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be further functionalized.

General Synthetic Workflow

The following diagram illustrates a contemporary synthetic pathway to access functionalized 1H-pyrrolo[3,2-c]pyridine derivatives, starting from a commercially available substituted pyridine.

synthetic_workflow cluster_start Starting Material cluster_intermediates Key Intermediates Synthesis cluster_functionalization Functionalization A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine 1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ D (E)-2-Bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide C->D DMFDMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Derivatives E->F Suzuki Coupling with Arylboronic Acids

Caption: Synthetic workflow for functionalized 1H-pyrrolo[3,2-c]pyridines.

Experimental Protocols

The following protocols are adapted from the supplementary information of Wang, C., et al. (2024), detailing the synthesis of a key intermediate and a final bioactive compound.[1]

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide Commercially available 2-bromo-5-methylpyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at room temperature to yield the corresponding N-oxide.

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide The product from Step 1 is carefully treated with a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position of the pyridine ring.

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) in N,N-dimethylformamide (DMF). This reaction forms the enamine intermediate required for the subsequent cyclization.

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine To a reaction vessel containing acetic acid, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide and iron powder are added. The reaction mixture is stirred at 100 °C for 5 hours. After completion, the mixture is filtered and concentrated. The pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

General Procedure for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent, 3,4,5-trimethoxyphenylboronic acid, a copper(II) acetate catalyst, and a base such as potassium carbonate are added. The mixture is heated to afford 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

This intermediate (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.006 mmol) are dissolved in a mixture of 1,4-dioxane and water. The mixture is degassed with nitrogen and then heated in a microwave reactor at 125 °C for approximately 26 minutes. Upon completion, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.[1]

Data Presentation

Spectroscopic Data for a Representative Derivative

6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1]

Data TypeValues
¹H NMR (500 MHz, CDCl₃)δ 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)
¹³C NMR (126 MHz, CDCl₃)δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44
HRMS (M+H)⁺Calculated: 361.1552, Found: 361.1556
In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the IC₅₀ values for a selection of recently synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.[1]

CompoundB-Ring SubstituentHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10c m-tolyl0.250.310.42
10f 2-methoxyphenyl0.190.250.33
10h 4-methoxyphenyl0.150.180.26
10l 4-fluorophenyl0.130.160.22
10r 3-pyridyl0.180.210.29
10t indolyl0.120.150.21

Biological Activity and Mechanism of Action

While information on the biological activity of the parent 1H-pyrrolo[3,2-c]pyridine or its simple 2-methyl derivative is scarce, the scaffold is a cornerstone for developing potent bioactive molecules. The most prominent and recently elucidated biological activity of complex derivatives is their function as anticancer agents.

The 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine series of compounds have been identified as potent inhibitors of tubulin polymerization.[1] They exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Tubulin Polymerization Inhibition

The logical relationship for the mechanism of action is depicted below.

moa A 1H-pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives.

This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1] The potent, nanomolar-range activity of these compounds against various cancer cell lines highlights the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine core, from its origins in classical heterocyclic synthesis to its current role in cutting-edge cancer research, represents a journey of continuous discovery and innovation. While the specific derivative, this compound, remains an under-characterized entity, the broader family of compounds built upon this scaffold demonstrates immense potential for the development of novel therapeutics. The recent elucidation of highly potent tubulin polymerization inhibitors based on this core structure opens new avenues for the design of next-generation anticancer agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 1H-pyrrolo[3,2-c]pyridine derivatives are warranted and hold significant promise for future drug development endeavors.

References

Structural Analogs of 2-Methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Scaffold for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structural analogs of 2-methyl-1H-pyrrolo[3,2-c]pyridine and its related isomers, which have emerged as privileged scaffolds in modern drug discovery. The unique physicochemical properties of the pyrrolopyridine core have led to the development of potent and selective modulators of various biological targets, demonstrating significant therapeutic potential in oncology, inflammation, and other disease areas. This document details the synthesis, biological activity, and experimental evaluation of these compounds, presenting data in a structured format to facilitate comparison and further research.

Core Scaffolds and Key Biological Targets

The pyrrolopyridine nucleus, an isostere of indole, offers a versatile template for medicinal chemists. Various isomers, including pyrrolo[3,2-c]pyridine, pyrrolo[2,3-c]pyridine, and pyrrolo[2,3-b]pyridine, have been explored as core structures for the development of targeted therapies. Key biological targets for these analogs include:

  • Lysine-Specific Demethylase 1 (LSD1): A histone demethylase implicated in the regulation of gene expression, making it a promising target in oncology.

  • Monopolar Spindle 1 (MPS1) Kinase: A critical regulator of the spindle assembly checkpoint, essential for proper chromosome segregation during mitosis. Its inhibition is a potential anti-cancer strategy.

  • Janus Kinase 1 (JAK1): A non-receptor tyrosine kinase that plays a pivotal role in cytokine-mediated signaling in inflammatory and autoimmune diseases.

  • Tubulin: The protein subunit of microtubules, a well-established target for anti-cancer agents that disrupt cell division.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative structural analogs against their respective targets.

Table 1: Pyrrolo[2,3-c]pyridine and Pyrrolo[2,3-b]pyridine Derivatives as LSD1 Inhibitors
Compound IDCore ScaffoldModificationsLSD1 IC₅₀ (nM)Cell Growth Inhibition IC₅₀ (nM)Cell LineReference
23 Pyrrolo[2,3-c]pyridineFused 6-membered ring from N-methyl and phenyl groups4.6--[1]
27 Pyrrolo[2,3-c]pyridine1-methyl-1H-indole substituent6.5--[1]
29 Pyrrolo[2,3-b]pyridine1-methyl-1H-pyrrolo[2,3-b]pyridine substituent5.1--[1]
46 (LSD1-UM-109) Pyrrolo[2,3-c]pyridineBridged methyl group on piperidin-4-ylmethyl3.10.6MV4;11[1]
46 (LSD1-UM-109) Pyrrolo[2,3-c]pyridineBridged methyl group on piperidin-4-ylmethyl3.11.1H1417[1]
Table 2: 1H-Pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors
Compound IDModificationsMPS1 IC₅₀ (µM)CDK2 IC₅₀ (µM)HCT116 GI₅₀ (µM)Reference
8 HTS Hit0.0250.0430.55
65 Optimized analog<0.003>100.16
Table 3: N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1 Inhibitors
Compound IDModificationsJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
31g 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)----
38a ((S,S)-enantiomer of 31g) 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)PotentSelective over JAK2, JAK3, TYK2--
Table 4: 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
Compound IDB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10t Indolyl0.120.150.21[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of pyrrolopyridine-based inhibitors.

Synthesis of a 1H-Pyrrolo[3,2-c]pyridine Analog (General Procedure)

A representative synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a Suzuki cross-coupling reaction.[3]

Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16) [3]

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol) in 1,4-dioxane (15 mL) is added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K₂CO₃ (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)₂ (0.6 mmol).

  • The reaction mixture is stirred and irradiated in a microwave reactor for 30 minutes at 85°C.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the title compound.

General procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Target Compounds) [3]

  • A mixture of intermediate 16 (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and K₂CO₃ (2 equivalents) in a 4:1 mixture of 1,4-dioxane and water is prepared.

  • The mixture is heated at 80°C under a nitrogen atmosphere for 12 hours.

  • The reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to yield the final compound.

LSD1 Enzymatic Assay

The inhibitory activity against LSD1 can be determined using a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide generated during the demethylation reaction.[1]

  • The reaction is performed in a 96-well plate in a final volume of 100 µL.

  • The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM dithiothreitol, 0.2 mM 4-aminoantipyrine, 0.2 mM 3,5-dichloro-2-hydroxybenzenesulfonate, 1 unit/mL HRP, and 200 µM H3K4me2 peptide substrate.

  • Recombinant human LSD1 enzyme is added to a final concentration of 20 nM.

  • The reaction is initiated by the addition of the substrate.

  • The increase in absorbance at 515 nm is monitored continuously at room temperature.

  • IC₅₀ values are calculated from the initial reaction rates at different inhibitor concentrations.

MPS1 Kinase Assay

The inhibitory potency against MPS1 kinase can be assessed using a radiometric assay.

  • 25 ng of recombinant full-length MPS1 enzyme is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) with 5 µM Myelin Basic Protein (MBP) as a substrate.

  • The test compound or vehicle (DMSO) is added to the reaction mixture.

  • The reaction is initiated by the addition of 40 µM ATP and 1 µCi [γ-³³P]ATP.

  • The reaction is incubated at room temperature for 45 minutes.

  • The reaction is terminated by the addition of 3% phosphoric acid.

  • The mixture is transferred to a P81 filter plate and washed with 1% phosphoric acid.

  • The ³³P radioactivity is measured using a scintillation counter.

  • IC₅₀ values are determined from a dose-response curve.

JAK1 Kinase Assay

A common method to measure JAK1 kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay is performed in a 384-well plate.

  • The reaction mixture contains JAK1 enzyme, a biotinylated peptide substrate, and ATP in kinase buffer.

  • The test compound is added at various concentrations.

  • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

  • A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) is added.

  • After incubation, the TR-FRET signal is measured on a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • The ratio of the emission signals is used to calculate the percent inhibition and IC₅₀ values.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be monitored by the change in turbidity of a tubulin solution.[2]

  • Purified tubulin (e.g., >99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP is added to a final concentration of 1 mM.

  • The test compound or vehicle control is added to a 96-well plate.

  • The tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

  • The absorbance at 340 nm is measured every minute for 60 minutes.

  • Inhibition of polymerization is determined by comparing the rate and extent of the absorbance increase in the presence of the compound to the control.

Cell Proliferation Assay (MV4-11 Cells)

The anti-proliferative activity of the compounds is often assessed using a colorimetric assay such as the MTT or MTS assay.[1]

  • MV4-11 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • The cells are treated with serial dilutions of the test compound or vehicle control (DMSO).

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • A solution of MTS or MTT reagent is added to each well.

  • The plates are incubated for an additional 1-4 hours.

  • The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS).

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.

Cell Cycle Analysis

The effect of compounds on the cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.[2]

  • Cells (e.g., HeLa) are seeded and treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.

  • The cells are stained with a solution containing propidium iodide.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the structural analogs of this compound.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Repression Gene Repression H3K4me1->Gene_Repression Inhibitor Pyrrolopyridine Inhibitor Inhibitor->LSD1 Inhibits MPS1_Spindle_Assembly_Checkpoint Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 Recruits & Activates Mad2 Mad2 MPS1->Mad2 Phosphorylates & Recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Leads to Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1 Inhibits JAK1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK1 Inhibits Experimental_Workflow_Cell_Cycle_Analysis Start Start: Cell Culture Treatment Treat with Inhibitor Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain RNase Treatment & PI Staining Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End End: Cell Cycle Profile Analysis->End

References

Physicochemical Characteristics of 2-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic compound 2-methyl-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of experimentally determined data for this specific isomer, this guide incorporates predicted values and data from closely related isomers to offer a comparative context. All quantitative data is presented in structured tables, and detailed experimental protocols for key physicochemical measurements are provided.

Core Physicochemical Properties

The physicochemical properties of this compound (CAS RN: 113975-37-4) are crucial for its handling, formulation, and potential application in medicinal chemistry.[1][2] While experimental data for this specific molecule is scarce, predicted values and data for its isomers offer valuable insights.

Molecular Structure and Identifying Information:

  • Molecular Formula: C₈H₈N₂[2]

  • Molecular Weight: 132.166 g/mol [2]

  • IUPAC Name: this compound

  • Synonyms: 2-Methyl-5-azaindole

Table 1: Physicochemical Data for this compound and Related Isomers

PropertyThis compound (Predicted/Inferred)2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 65645-56-9)Notes
Melting Point (°C) Data not available182-183Isomers often exhibit different melting points due to variations in crystal lattice packing.
Boiling Point (°C) Predicted: ~270-300Predicted: 270.5 ± 20.0High boiling points are characteristic of heterocyclic compounds with intermolecular hydrogen bonding capabilities.
pKa Data not availablePredicted: 15.23 ± 0.40The pKa value indicates the acidity of the N-H proton in the pyrrole ring.
logP Predicted: ~1.5 - 2.0Data not availableThe partition coefficient (logP) is a measure of lipophilicity, a critical parameter for drug absorption and distribution.
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water.Data not availableSolubility is influenced by the polarity of the molecule and the solvent.

Disclaimer: The data for this compound are largely predicted or inferred based on the properties of its isomers and general characteristics of the pyrrolopyridine scaffold. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

pKa Determination

The pKa value quantifies the acidity of a compound. For this compound, the pKa of the pyrrolic N-H proton is of primary interest.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

  • Equilibrium System: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Synthesis and Biological Relevance

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have been investigated as potent inhibitors of various kinases and as anticancer agents.

General Synthesis Workflow

Several synthetic strategies can be employed to construct the 1H-pyrrolo[3,2-c]pyridine ring system. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted-1H-pyrrolo[3,2-c]pyridine.

G cluster_0 Starting Pyridine Derivative cluster_1 Functionalization cluster_2 Cyclization cluster_3 Final Product start Substituted Pyridine func Introduction of Pyrrole Precursors start->func Reagents & Conditions cycl Ring Closure Reaction (e.g., Fischer, Madelung) func->cycl Catalyst/Heat end This compound cycl->end Purification

Caption: Generalized synthetic workflow for this compound.

Classic indole syntheses, such as the Fischer and Madelung reactions, can be adapted for the preparation of azaindoles.[3][4] For instance, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted pyridine hydrazine with an aldehyde or ketone.[3][5][6][7][8] The Madelung synthesis utilizes the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.[4]

Biological Significance and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine nucleus is a key component in a variety of biologically active molecules. Recent studies have highlighted the potential of derivatives of this scaffold as:

  • Kinase Inhibitors: The pyrrolopyridine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.

  • Anticancer Agents: Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent antitumor activities by targeting cellular components like microtubules.[9]

The physicochemical properties outlined in this guide are fundamental to the rational design and development of novel therapeutic agents based on the this compound core. Further experimental investigation is warranted to fully characterize this promising heterocyclic compound.

References

Methodological & Application

Application Notes & Protocols: Screening of 2-methyl-1H-pyrrolo[3,2-c]pyridine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention.[1] The development of small molecule kinase inhibitors has become a central strategy in modern drug discovery. The pyrrolopyridine scaffold, an isostere of adenine, is a key pharmacophore present in numerous ATP-competitive kinase inhibitors.[2] Various derivatives of the pyrrolopyridine core, such as those based on the 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine frameworks, have shown potent inhibitory activity against a range of kinases.[1][3]

This document provides detailed application notes and protocols for the screening of 2-methyl-1H-pyrrolo[3,2-c]pyridine as a potential kinase inhibitor. While specific kinase inhibition data for this exact compound is not currently available in the public domain, the protocols outlined below provide a robust framework for its evaluation. The data presented herein is from closely related pyrrolopyridine derivatives and should be used as a reference to illustrate the potential of this class of compounds.

Kinase Inhibitor Discovery Workflow

The process of identifying and characterizing a novel kinase inhibitor is a multi-step endeavor, beginning with initial screening and progressing through to preclinical studies.[1][4]

Figure 1: A simplified workflow for kinase inhibitor discovery and development.

Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a versatile platform suitable for high-throughput screening and profiling of kinase inhibitors.[5]

Materials:

  • This compound (test compound)

  • Target Kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • ATP

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute these concentrations in the kinase reaction buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a white, opaque plate.

    • Add 5 µL of a solution containing the target kinase and its substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration appropriate for the specific kinase, often near the Km value) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction ADP Detection ADP Detection Stop Reaction->ADP Detection Data Acquisition Data Acquisition ADP Detection->Data Acquisition

Figure 2: Workflow for the in vitro biochemical kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.[5]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, SGC-7901)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Multichannel pipettes

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Illustrative Data from Related Pyrrolopyridine Derivatives

The following tables summarize the inhibitory activities of various pyrrolopyridine derivatives against different kinases. Note: This data is for structurally related compounds and not for this compound. It is presented here for illustrative purposes to demonstrate the potential of the broader chemical class.

Table 1: Biochemical Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[1]
4h FGFR29[1]
4h FGFR325[1]
4h FGFR4712[1]
22 CDK848.6

Table 2: Anti-proliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
10t HeLa0.12[6]
10t SGC-79010.15[6]
10t MCF-70.21[6]

Signaling Pathway Context

The fibroblast growth factor receptor (FGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers.[1] A potent inhibitor of FGFR could block these downstream effects.

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCγ PLCγ FGFR->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 3: A simplified representation of the FGFR signaling pathway.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and application notes provided here offer a comprehensive guide for researchers to initiate the screening and characterization of this compound. Through systematic in vitro biochemical and cell-based assays, the kinase inhibitory potential and anti-proliferative effects of this compound can be thoroughly evaluated, paving the way for further optimization and development.

References

Application Notes and Protocols for the Synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and biological evaluation of 2-methyl-1H-pyrrolo[3,2-c]pyridine analogs. The synthetic strategy involves a multi-step sequence beginning with the preparation of a key pyridine precursor, followed by a palladium-catalyzed Larock indole synthesis to construct the core heterocyclic scaffold. Subsequent functionalization via Suzuki cross-coupling allows for the generation of a diverse library of analogs. These compounds have been identified as potent anticancer agents that act as colchicine-binding site inhibitors.[1] This note includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the synthetic workflow and relevant biological pathways to guide researchers in the development of novel therapeutics based on this scaffold.

Introduction

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, interacting with various biological targets. Derivatives of this scaffold have shown promise as anticancer and antiarthritic agents.[1] Specifically, a series of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent antiproliferative activities against several human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer, with IC₅₀ values in the low micromolar to nanomolar range.[1] Their mechanism of action is attributed to the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.

This application note details a robust synthetic pathway to access 2-methyl substituted analogs of this class, starting from commercially available materials.

Synthetic Strategy Overview

The overall synthetic approach is a convergent strategy that involves two key palladium-catalyzed reactions:

  • Larock Indole Synthesis: Construction of the this compound core via the heteroannulation of a 3-halo-4-aminopyridine precursor with propyne.

  • Suzuki Cross-Coupling: Diversification of the core structure by coupling a halogenated pyrrolopyridine intermediate with various arylboronic acids to generate the final target analogs.

The complete workflow is depicted below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Analog Generation cluster_2 Part 3: Biological Evaluation A 4-Aminopyridine B 3-Bromo-4-aminopyridine A->B Bromination D This compound (Core) B->D Larock Indole Synthesis (Pd-catalyzed) C Propyne C->D Larock Indole Synthesis (Pd-catalyzed) E 6-Bromo-2-methyl-1H- pyrrolo[3,2-c]pyridine D->E Bromination G Final Analogs E->G Suzuki Coupling (Pd-catalyzed) F Arylboronic Acid F->G Suzuki Coupling (Pd-catalyzed) I MTT Assay G->I H Cancer Cell Lines (e.g., HeLa, MCF-7) H->I J IC50 Determination I->J

Overall Experimental Workflow

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 3-Bromo-4-aminopyridine (Precursor)

This protocol is adapted from established procedures for the selective bromination of 4-aminopyridine.[2]

  • Setup: To a round-bottom flask protected from light, add 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300 mL).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in portions over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and filter to remove succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Dichloromethane/Methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid. (Typical yield: ~91%).[2]

Protocol 3.2: Larock Indole Synthesis of this compound (Core)

This is a generalized protocol for the Larock heteroannulation adapted for this specific scaffold.[3][4]

  • Setup: To an oven-dried Schlenk tube, add 3-bromo-4-aminopyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and Potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen. Add anhydrous N,N-Dimethylformamide (DMF).

  • Alkyne Addition: Introduce propyne (gas or condensed liquid, ~2.0 eq) into the reaction mixture at an appropriate temperature (e.g., by bubbling the gas through the solution or adding a cooled solution of propyne in DMF). Note: Propyne is a gas at room temperature and requires careful handling.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the this compound core.

Protocol 3.3: Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs

This protocol describes the N-arylation of the pyrrole nitrogen followed by a Suzuki coupling at the C6 position, adapted from Wang et al. (2024).[1] Note: The following protocol starts from a pre-made 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate for direct comparison with literature data.

  • N-Arylation (Step 1):

    • Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and copper(II) acetate (1.5 eq) in pyridine.

    • Stir the mixture at room temperature for 24 hours.

    • Perform an aqueous work-up and purify by chromatography to obtain 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

  • Suzuki Cross-Coupling (Step 2):

    • Setup: In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq), the desired arylboronic acid (1.5 eq), K₂CO₃ (5.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).[1]

    • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL).[1]

    • Reaction: Degas the mixture with nitrogen. Seal the vial and heat in a microwave reactor to 125 °C for 25-30 minutes.[1]

    • Work-up: After cooling, extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

    • Purification: Purify the crude product by flash column chromatography to yield the final 6-aryl analog.[1]

Quantitative Data Summary

The following tables summarize the yields and in vitro antiproliferative activities of a series of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs, as reported by Wang et al. (2024).[1]

Table 1: Synthesis Yields of 1H-pyrrolo[3,2-c]pyridine Analogs (10a-t)

Compound R-Group (Aryl) Yield (%)
10a Phenyl 63
10b o-tolyl 65
10c m-tolyl 94
10f 2-methoxyphenyl 76
10k 4-ethoxyphenyl 57
10p Naphthalen-2-yl 52
10r Pyridin-3-yl 55
10t Indol-5-yl 42

Data extracted from Wang et al., 2024.[1]

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM)

Compound HeLa (Cervical) SGC-7901 (Gastric) MCF-7 (Breast)
10a 0.35 0.41 0.58
10b 0.23 0.28 0.33
10c 0.26 0.30 0.37
10f 0.18 0.23 0.31
10k 0.22 0.27 0.32
10p 0.16 0.19 0.25
10r 0.15 0.18 0.24
10t 0.12 0.15 0.21
CA-4 * 0.0021 0.0018 0.0025

Positive control (Combretastatin A-4). Data extracted from Wang et al., 2024.[1]

Biological Evaluation Protocol

Protocol 5.1: MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: Inhibition of Microtubule Dynamics

The 1H-pyrrolo[3,2-c]pyridine analogs discussed herein function as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin. This disrupts the dynamic instability of microtubules, which is essential for cell division, intracellular transport, and maintenance of cell shape. The pathway diagram below illustrates the process of microtubule assembly and the point of intervention for these inhibitors.

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome tubulin αβ-Tubulin Dimers (GTP-bound) polymerization Polymerization tubulin->polymerization microtubule Growing Microtubule (+ End) polymerization->microtubule disruption Disruption of Mitotic Spindle catastrophe Catastrophe (GTP Hydrolysis) microtubule->catastrophe depolymerization Depolymerization catastrophe->depolymerization depolymerization->tubulin inhibitor Pyrrolo[3,2-c]pyridine Analog binding Binds to Colchicine Site on β-Tubulin inhibitor->binding binding->polymerization Inhibits arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Inhibition of Microtubule Polymerization

References

Application Notes and Protocols for In Vitro Evaluation of 2-methyl-1H-pyrrolo[3,2-c]pyridine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has emerged as a core component of numerous biologically active compounds, particularly in the realm of oncology. Derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases and tubulin polymerization, making them promising candidates for the development of novel anti-cancer therapeutics. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound derivatives. The described assays are designed to assess their direct biochemical potency, cellular efficacy, and mechanism of action.

Data Presentation

The following tables summarize the in vitro activity of representative 1H-pyrrolo[3,2-c]pyridine and related pyrrolopyridine derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
Compound 8 MPS125Biochemical Assay[1]
CDK243Biochemical Assay[1]
Compound 4h FGFR17Biochemical Assay[2]
FGFR29Biochemical Assay[2]
FGFR325Biochemical Assay[2]
FGFR4712Biochemical Assay[2]
Compound 22 CDK848.6Biochemical Assay[3][4]
Compound 25 FGFR451.6Biochemical Assay[5]
Compound C03 TRKA56Biochemical Assay[6]
Compound C09 TRKA57Biochemical Assay[6]
Compound C10 TRKA26Biochemical Assay[6]

Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Assay MethodReference
Compound 10t HeLaCervical Cancer0.12MTT Assay[7]
SGC-7901Gastric Cancer0.15MTT Assay[7]
MCF-7Breast Cancer0.21MTT Assay[7]
Compound 1r Ovarian, Prostate, Breast Cancer PanelVarious0.15 - 1.78Not Specified[8]
Compound 65 HCT116Colon Cancer0.16MTT Assay[1]
Compound C03 Km-12Colon Cancer0.304Proliferation Assay[6]
Compound 25 Hep3BHepatocellular Carcinoma0.1397Proliferation Assay[5]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound derivatives on the activity of specific protein kinases (e.g., FGFR, TRK, ALK).

A. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

Materials:

  • Recombinant kinase (e.g., TRKA, ALK2)

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for TRKA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (serial dilutions)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]

  • White, opaque 384-well plates

Protocol:

  • Prepare serial dilutions of the this compound derivative in 5% DMSO.

  • In a 384-well plate, add 1 µl of the diluted compound or 5% DMSO (vehicle control).

  • Add 2 µl of the recombinant enzyme solution (e.g., 35 ng of ALK2) to each well.[5]

  • Prepare a substrate/ATP mix in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60-120 minutes.[5]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This TR-FRET-based assay measures the binding of the test compound to the kinase by detecting the displacement of a fluorescent tracer from the kinase's ATP binding site.

Materials:

  • Recombinant kinase (e.g., ALK)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (serial dilutions)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

  • Low-volume 384-well plates (black or white)

Protocol:

  • Prepare serial dilutions of the test compound in Kinase Buffer A.

  • Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

  • In a 384-well plate, add 5 µl of the diluted compound.

  • Add 5 µl of the 3X kinase/antibody solution to each well.

  • Add 5 µl of the 3X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-enabled microplate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Determine the IC50 value by plotting the emission ratio against the compound concentration.

Cell-Based Assays

A. MTT Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivative and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[9]

B. Western Blot Analysis for Target Engagement

Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., NTRK fusion-positive cells for TRK inhibitors).

  • Test compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-p-TRK, anti-total-TRK, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK).

  • Secondary antibodies (HRP-conjugated).

  • SDS-PAGE gels and transfer membranes.

  • Chemiluminescence detection reagents.

Protocol:

  • Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 2-4 hours).[7]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors (e.g., AKT, ERK) indicates successful target engagement.[7]

C. Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin, a mechanism for some pyrrolopyridine derivatives.[7]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Purified tubulin (>99% pure).

  • Tubulin polymerization buffer.

  • Test compound.

  • Positive control (e.g., colchicine).

  • Negative control (e.g., DMSO).

  • A temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound, positive control, or negative control.

  • Add the tubulin solution to each well.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • An inhibition of the increase in absorbance compared to the negative control indicates inhibition of tubulin polymerization.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Visualizations

Signaling Pathway Diagram

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCG->Differentiation 2_methyl_1H_pyrrolo_3_2_c_pyridine This compound Derivative (Inhibitor) 2_methyl_1H_pyrrolo_3_2_c_pyridine->Dimerization

Caption: TRK signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Tubulin_Assay Tubulin Polymerization Assay Tubulin_Assay->IC50_Biochem IC50_Cell Determine Cellular IC50 IC50_Biochem->IC50_Cell Correlate Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->IC50_Cell Target_Engagement Target Engagement (Western Blot) Pathway_Modulation Confirm Pathway Modulation Target_Engagement->Pathway_Modulation Mechanism_of_Action Mechanism of Action Assays (Cell Cycle, Apoptosis) Cellular_Phenotype Characterize Cellular Phenotype Mechanism_of_Action->Cellular_Phenotype IC50_Cell->Pathway_Modulation Validate Compound This compound Derivative Compound->Kinase_Assay Compound->Tubulin_Assay Compound->Cell_Viability Compound->Target_Engagement Compound->Mechanism_of_Action

Caption: Workflow for the in vitro evaluation of this compound derivatives.

References

Application Notes and Protocols for Cell-Based Assays of 2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for developing cell-based assays to evaluate the biological activity of 2-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. Recent studies have identified derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as potent inhibitors of tubulin polymerization, exhibiting significant anticancer activities.[1][2] These compounds bind to the colchicine-binding site on tubulin, leading to disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[1]

The following protocols are based on established methodologies for characterizing compounds that target microtubules and are designed to be adaptable for screening and mechanistic studies of this compound derivatives. The primary focus is on assays relevant to anticancer drug discovery, utilizing common cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1]

Key Biological Target: Tubulin

The principal molecular target for the described 1H-pyrrolo[3,2-c]pyridine derivatives is tubulin.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Compounds that interfere with microtubule dynamics are a well-established class of anticancer agents.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives involves their binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network. The downstream cellular consequences include:

  • Mitotic Arrest: Disruption of the mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]

cluster_0 Cellular Effects Compound This compound derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Leads to Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Defects Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)
Cell LineCancer TypeIC₅₀ (µM)[1]
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the MTT assay.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H cluster_workflow Cell Cycle Analysis Workflow A Cell treatment with compound B Harvest and fix cells in ethanol A->B C Stain with Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Quantify cell cycle distribution D->E

References

2-Methyl-1H-pyrrolo[3,2-c]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility in targeting a range of biological entities implicated in various diseases. Its structural resemblance to purine has made it a valuable framework for the design of kinase inhibitors, while its unique electronic and steric properties have been exploited to develop potent agents against other important cellular targets. These notes provide a comprehensive overview of the applications of this scaffold in drug design, complete with detailed experimental protocols and quantitative biological data.

Therapeutic Applications

The this compound scaffold has been successfully incorporated into molecules targeting key players in oncology and inflammatory diseases. The primary areas of application include the inhibition of critical cell cycle kinases, receptor tyrosine kinases, and cytoskeletal components.

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Application: Development of anti-cancer therapeutics targeting chromosomal instability.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent and selective inhibitors of Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC).[1] Inhibition of MPS1 leads to errors in chromosome segregation, ultimately triggering cell death in cancer cells, which often exhibit chromosomal instability. Structure-based design has led to the optimization of these compounds, enhancing their potency and pharmacokinetic profiles.[1]

FMS Kinase Inhibition

Application: Treatment of inflammatory diseases and certain types of cancer.

The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Dysregulation of the FMS kinase signaling pathway is associated with various inflammatory diseases and cancers. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, making them promising candidates for the development of novel anti-inflammatory and anti-cancer agents.[2][3]

Tubulin Polymerization Inhibition

Application: Anti-cancer agents targeting the cytoskeleton.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. This mechanism of action is a well-established strategy in cancer chemotherapy.

Quantitative Biological Data

The following tables summarize the in vitro activities of various 1H-pyrrolo[3,2-c]pyridine derivatives against their respective targets and cancer cell lines.

Table 1: Inhibitory Activity against Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
1H-Pyrrolo[3,2-c]pyridine DerivativesMPS125 - 4,100[1]
Diarylurea Pyrrolo[3,2-c]pyridinesFMS Kinase60[2][6]
Diarylamide Pyrrolo[3,2-c]pyridinesFMS Kinase30[2][6]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound SeriesCell LineCancer TypeGI50 / IC50 (µM)Reference
1H-Pyrrolo[3,2-c]pyridine DerivativesHCT116Colon Cancer0.16 - 9.80[1]
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesHeLaCervical Cancer0.12[4][5]
SGC-7901Gastric Cancer0.15[4][5]
MCF-7Breast Cancer0.21[4][5]
Diarylamide Pyrrolo[3,2-c]pyridinesOvarian, Prostate, Breast Cancer Cell LinesVarious0.15 - 1.78[2]

Experimental Protocols

The following are generalized protocols for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives, based on published literature.

Synthesis of the this compound Core

A common strategy for the synthesis of the 2-methyl-7-azaindole (an alternative name for the scaffold) involves a two-step process starting from 2-amino-3-picoline.[7]

Protocol 3.1.1: Acylation of 2-Amino-3-picoline

  • To a solution of 2-amino-3-picoline in an appropriate solvent (e.g., toluene), add acetic anhydride.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 2-acetamido-3-methylpyridine can be purified by recrystallization or column chromatography.

Protocol 3.1.2: Cyclization to form this compound

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetamido-3-methylpyridine in an anhydrous solvent (e.g., N-methylaniline).

  • Add a strong base, such as sodium amide, portion-wise at room temperature.

  • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Procedure for Suzuki Coupling to Introduce Aryl Groups at the 6-Position

This protocol is adapted from the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[4]

  • To a reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the desired arylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Na2CO3).

  • Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

MPS1_Inhibition_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase progression Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 activates SAC_Activation SAC Activation MPS1->SAC_Activation Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Inhibitor 2-Methyl-1H-pyrrolo [3,2-c]pyridine Derivative Inhibitor->MPS1 inhibits

Caption: Inhibition of the MPS1 Kinase Signaling Pathway.

FMS_Kinase_Signaling CSF1 CSF-1 (Ligand) FMS FMS Kinase (CSF-1R) CSF1->FMS binds to Dimerization Receptor Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Cellular_Response Cell Survival, Proliferation, Differentiation Downstream->Cellular_Response Inhibitor 2-Methyl-1H-pyrrolo [3,2-c]pyridine Derivative Inhibitor->FMS inhibits

Caption: FMS Kinase Signaling Pathway Inhibition.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Disruption Microtubule Disruption Tubulin_Dimers->Disruption Microtubules Microtubules Polymerization->Microtubules Microtubules->Disruption Inhibitor 2-Methyl-1H-pyrrolo [3,2-c]pyridine Derivative Inhibitor->Tubulin_Dimers binds to (Colchicine Site) Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental_Workflow Start Starting Materials (e.g., Aminopicoline) Synthesis Synthesis of This compound Scaffold Start->Synthesis Derivatization Derivatization (e.g., Suzuki Coupling) Synthesis->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Biological_Screening In Vitro Biological Screening (Kinase Assays, Cell Proliferation) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General Experimental Workflow for Drug Discovery.

References

Application of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its unique chemical properties allow for the development of potent and selective inhibitors of various protein kinases and other key targets implicated in cancer progression. This document provides an overview of the application of 1H-pyrrolo[3,2-c]pyridine derivatives in cancer research, with a focus on their mechanisms of action, and includes detailed protocols for their evaluation. While the specific compound 2-methyl-1H-pyrrolo[3,2-c]pyridine is a foundational structure, the majority of contemporary cancer research focuses on more complex derivatives built upon this core. This document will therefore detail the applications of these derivatives.

Targeted Signaling Pathways and Mechanisms of Action

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and migration. The primary mechanisms of action include the inhibition of key enzymes and disruption of cellular processes essential for tumor growth.

Kinase Inhibition

A significant focus of research on 1H-pyrrolo[3,2-c]pyridine derivatives has been their development as kinase inhibitors. These compounds have shown potent activity against several important cancer-related kinases.

  • Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key regulator of the spindle assembly checkpoint, a crucial process for accurate chromosome segregation during mitosis.[1] Aberrant expression of MPS1 is observed in numerous cancers.[1] Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been optimized as potent and selective inhibitors of MPS1, leading to mitotic arrest and subsequent cancer cell death.[1]

  • FMS Kinase (CSF-1R): The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[2] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer.[2] Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory effects against FMS kinase.[2][3]

  • Other Kinases: The versatile nature of the 1H-pyrrolo[3,2-c]pyridine scaffold allows for its adaptation to target other kinases. For instance, related pyrrolopyridine isomers have been shown to inhibit Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[4][5]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors.[6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[6]

Modulation of Transcription Factors and Downstream Signaling

Certain derivatives have been shown to modulate the activity of transcription factors critical for cancer cell transformation and survival. For example, a novel diarylamide derivative, KIST101029, was found to inhibit the activator protein-1 (AP-1) signaling pathway.[7] This compound suppressed neoplastic cell transformation by inhibiting the MAPK/ERK and mTOR signaling pathways.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of Diarylurea and Diarylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma. [3]

CompoundCell LineIC50 (µM)
8b A375PNanomolar range
8g A375PNanomolar range
9a-e A375PNanomolar range
8d, 8e, 8h A375PMicromolar range
9g, 9i, 9j A375PMicromolar range
Sorafenib (Reference) A375PMicromolar range

Table 2: Antitumor Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors. [6]

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t 0.120.150.21

Table 3: Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives.

CompoundTarget KinaseIC50 (nM)Reference
65 (CCT251455) MPS140 (P-MPS1 cellular assay)[1]
1e FMS60[2]
1r FMS30[2]
KIST101029 FMS96[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375P, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Tubulin Polymerization Assay

This assay determines the effect of the compounds on the polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (vehicle)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at timed intervals.

Procedure:

  • Prepare solutions of the test compound and controls at various concentrations.

  • In a 96-well plate, mix the tubulin solution with the test compound or controls.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the extent of inhibition of tubulin polymerization.[6]

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in signaling pathways like MAPK/ERK and mTOR.

Materials:

  • Cancer cell line (e.g., JB6 Cl41)

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Growth factor (e.g., IGF-1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture cells and treat with the 1H-pyrrolo[3,2-c]pyridine derivative for a specified time, followed by stimulation with a growth factor if necessary.[7]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Visualizations

Signaling Pathway of MPS1 Inhibition

MPS1_Inhibition cluster_0 Mitosis cluster_1 Therapeutic Intervention Kinetochore Kinetochore MPS1 MPS1 Kinetochore->MPS1 Activates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) MPS1->Spindle_Assembly_Checkpoint Activates Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase Inhibits Mitotic_Arrest Mitotic_Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest Maintains Cell_Division Cell_Division Anaphase->Cell_Division Leads to Pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->MPS1 Inhibits

Caption: Inhibition of MPS1 by a 1H-pyrrolo[3,2-c]pyridine derivative disrupts the spindle assembly checkpoint, leading to mitotic arrest.

Experimental Workflow for Anticancer Drug Screening

Drug_Screening_Workflow Start Start: Synthesize Derivatives Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Kinase_Assay Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay Kinase Inhibitor? Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Microtubule Disruptor? Signaling_Analysis Western Blot for Signaling Pathways Mechanism_Studies->Signaling_Analysis Other Target? Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Tubulin_Assay->Lead_Optimization Signaling_Analysis->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents.

Logical Relationship of FMS Kinase Inhibition

FMS_Kinase_Inhibition CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Dimerization Receptor Dimerization FMS->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS

Caption: 1H-pyrrolo[3,2-c]pyridine derivatives can inhibit FMS kinase, blocking downstream signaling and reducing cancer cell proliferation.

References

Application Notes and Protocols for Investigating the Neuroinflammatory Modulating Potential of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific scientific literature detailing the effects of 2-methyl-1H-pyrrolo[3,2-c]pyridine on neuroinflammatory pathways is not available. The following application notes and protocols are presented as a proposed research framework for investigating the potential of this compound. This guide is based on established methodologies for studying neuroinflammation and the known biological activities of structurally related pyrrolopyridine compounds.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[1] The activation of glial cells, such as microglia and astrocytes, leads to the release of inflammatory mediators that can contribute to neuronal damage.[2] Pyrrolopyridine scaffolds are present in numerous biologically active compounds, with derivatives showing promise in treating a range of diseases, including those affecting the central nervous system.[3][4] While the specific compound this compound has not been extensively studied in the context of neuroinflammation, its structural similarity to other pharmacologically active pyrrolopyridines suggests it may possess modulatory effects on key inflammatory signaling pathways.

These application notes provide a comprehensive guide for researchers to initiate a research program to explore the potential of this compound as a modulator of neuroinflammation.

Potential Rationale for Investigation

Derivatives of various pyrrolopyridine isomers have demonstrated a range of biological activities that are relevant to the modulation of inflammatory processes. For instance, some derivatives have been investigated as inhibitors of kinases such as Janus kinase (JAK), which is crucial in cytokine-mediated inflammatory responses.[5] Others have been explored as phosphodiesterase 4 (PDE4) inhibitors, which are known to be involved in regulating inflammatory cytokine production.[6] Given these precedents, it is plausible that this compound could interact with key signaling molecules in neuroinflammatory pathways, such as mitogen-activated protein kinases (MAPKs) or the NF-κB signaling cascade.[7]

Proposed Experimental Workflow

A systematic investigation of this compound's effects on neuroinflammation can be structured into a multi-tiered approach, starting with in vitro screening and progressing to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis & Purity Analysis B Cytotoxicity Assessment (e.g., MTT, LDH assays) A->B C In Vitro Neuroinflammation Models (e.g., LPS-stimulated microglia) B->C D Quantification of Inflammatory Mediators (e.g., ELISA, Griess Assay, qPCR) C->D E Signaling Pathway Analysis (e.g., Western Blot for p-p38, p-JNK, IκBα) D->E F Selection of Animal Model (e.g., LPS-induced neuroinflammation) E->F Promising In Vitro Results G Pharmacokinetic & BBB Penetration Studies F->G H Behavioral Assessments G->H I Post-mortem Brain Tissue Analysis (e.g., Immunohistochemistry, Cytokine Profiling) H->I

Caption: Proposed research workflow for evaluating this compound.

In Vitro Experimental Protocols

Cell Culture
  • Cell Lines:

    • Microglia: BV-2 (murine) or HMC3 (human) cell lines are commonly used for initial screening.[8]

    • Astrocytes: Primary astrocytes or immortalized cell lines can be used.

    • Neurons: SH-SY5Y (human neuroblastoma) or primary cortical neurons are suitable for co-culture experiments.[9]

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for BV-2, MEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

Protocol: MTT Assay

  • Seed cells (e.g., BV-2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Neuroinflammation Model

Protocol: LPS-Stimulated Microglia

  • Seed BV-2 cells in appropriate culture plates (e.g., 24-well plate for ELISA, 6-well plate for Western blot).

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).

Measurement of Inflammatory Mediators

a. Nitric Oxide (NO) Production

Protocol: Griess Assay

  • After LPS stimulation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

b. Pro-inflammatory Cytokine Levels

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Collect the cell culture supernatant after LPS stimulation.

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

c. Gene Expression of Inflammatory Mediators

Protocol: Quantitative PCR (qPCR)

  • Lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Analysis of Signaling Pathways

Protocol: Western Blot

  • After a shorter LPS stimulation (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against key signaling proteins (e.g., phospho-p38 MAPK, total-p38 MAPK, phospho-JNK, total-JNK, IκBα, β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Data Presentation

The following tables are templates for organizing potential data from the described experiments.

Table 1: Effect of this compound on the Viability of BV-2 Microglial Cells

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.5
1097.5 ± 6.1
2595.3 ± 5.9
5090.2 ± 7.3
10085.6 ± 8.1

Data would be presented as mean ± SD from at least three independent experiments.

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in BV-2 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.5 ± 8.135.2 ± 6.7
LPS (100 ng/mL)25.8 ± 2.11540.2 ± 120.51250.7 ± 98.3
LPS + Cpd (1 µM)20.1 ± 1.81235.6 ± 110.21010.4 ± 85.1
LPS + Cpd (10 µM)12.5 ± 1.1850.3 ± 75.9720.9 ± 60.4
LPS + Cpd (25 µM)6.3 ± 0.8420.7 ± 50.3350.1 ± 45.8

Cpd: this compound. Data would be presented as mean ± SD.

Key Neuroinflammatory Signaling Pathways to Investigate

The following diagram illustrates the primary signaling pathways that are often implicated in neuroinflammation and would be key targets for investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB Pathway IkB IκBα IKK->IkB phosphorylates & degrades p50p65 p50/p65 p50p65->IkB bound to NFkB_nucleus NF-κB (p50/p65) p50p65->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes AP1->Genes

References

Application Notes and Protocols for High-Throughput Screening of 2-methyl-1H-pyrrolo[3,2-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in the identification of lead compounds for drug discovery programs.

These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS campaigns with this compound libraries, with a focus on identifying inhibitors of protein kinases involved in cancer signaling pathways.

Target Highlight: Kinase Inhibitors for Cancer Therapy

Many derivatives of the broader 1H-pyrrolo[3,2-c]pyridine class have demonstrated potent inhibitory activity against kinases that are key drivers of cancer cell proliferation and survival. These include kinases in the MAPK/ERK signaling pathway, such as BRAF, and cell cycle-related kinases like Monopolar Spindle 1 (MPS1). The dysregulation of these kinases is a hallmark of many cancers, including melanoma. Therefore, HTS campaigns targeting these kinases are a rational approach for the discovery of novel anti-cancer agents.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in components of this pathway, particularly BRAF, can lead to its constitutive activation and are found in a high percentage of melanomas. Inhibiting key kinases in this pathway is a clinically validated strategy for cancer treatment.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor Inhibitor->BRAF

Caption: Simplified MAPK/ERK Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying kinase inhibitors from a this compound library involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

HTS_Workflow Library This compound Library PrimaryScreen Primary HTS (e.g., AlphaScreen Assay) Single Concentration Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Selectivity Selectivity Profiling (Counter-screens against related kinases) ConfirmedHits->Selectivity LeadCandidates Lead Candidates Selectivity->LeadCandidates

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using AlphaScreen Assay

This protocol describes a generic AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for identifying inhibitors of a target kinase (e.g., BRAF, MPS1). AlphaScreen is a bead-based assay technology that measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

  • Recombinant human kinase (e.g., BRAF, MPS1)

  • Biotinylated substrate peptide

  • ATP

  • This compound compound library (in DMSO)

  • Staurosporine (positive control)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20)

  • Stop/Detection Buffer (Assay Buffer containing EDTA, AlphaScreen Streptavidin Donor Beads, and Phospho-specific Antibody Acceptor Beads)

  • 384-well low-volume white microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also include wells with DMSO only (negative control) and staurosporine (positive control).

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (prepared in Assay Buffer) to each well. The final concentrations of kinase and substrate should be optimized for the specific assay (e.g., 1-5 nM kinase, 100-500 nM substrate).

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (prepared in Assay Buffer) to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the Stop/Detection Buffer to each well.

  • Signal Development: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for the AlphaScreen signal to develop.

  • Plate Reading: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds showing inhibition above a certain threshold (e.g., >50%) are selected as initial "hits".

Protocol 2: Dose-Response and IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50 value).

Materials:

  • Confirmed hit compounds

  • All materials from Protocol 1

Procedure:

  • Compound Dilution: Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Compound Plating: Dispense 50 nL of each dilution into the wells of a 384-well assay plate.

  • Assay Performance: Follow steps 2-7 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The following tables summarize the in vitro antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines. While not exclusively 2-methyl derivatives, this data provides a strong rationale for screening libraries with this core structure.

Table 1: Antiproliferative Activity of Diarylurea and Diarlamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma Cells.

CompoundR1R2XA375P IC50 (µM)
8b H4-Cl, 3-CF3O0.08
8g 2-Me4-Cl, 3-CF3O0.05
9a H4-ClNH0.09
9b H4-BrNH0.08
9c H4-INH0.07
9d H4-Cl, 3-CF3NH0.04
9e H4-Br, 3-CF3NH0.06
Sorafenib ---1.25

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines.

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a 0.450.520.68
10c 0.330.410.55
10f 0.280.350.47
10k 0.210.290.38
10t 0.120.150.21
CA-4 0.0090.0110.015

Table 3: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against MPS1 Kinase.

CompoundMPS1 IC50 (µM)
8 0.023
65 0.04

Note: Data for Table 3 is based on the inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives as reported in a study on MPS1 inhibitors. While the specific compounds are not detailed here, they represent the potential of this scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a framework for the high-throughput screening of compound libraries based on this scaffold. By targeting clinically relevant kinases in cancer, such as those in the MAPK/ERK pathway and cell cycle regulators, HTS campaigns can efficiently identify potent and selective lead compounds for further optimization in drug discovery programs. The use of robust and sensitive assay technologies like AlphaScreen is crucial for the success of these screening efforts.

Application Notes & Protocols for the Quantification of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-methyl-1H-pyrrolo[3,2-c]pyridine, an isomer of the 7-azaindole family, is a significant structural motif in medicinal chemistry. As with many active pharmaceutical ingredients (APIs) and their intermediates, accurate and precise quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to a lack of specific validated methods for this compound in the public domain, the following protocols have been developed based on established analytical techniques for structurally related pyrrolopyridines, azaindoles, and other nitrogen-containing heterocyclic compounds.[1][2][3][4][5] These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Analytical Techniques Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • HPLC-UV: A widely accessible and robust method suitable for the quantification of the analyte in bulk materials and simple formulations where high sensitivity is not required.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level impurity analysis.[1][5]

Quantitative Data Summary

The following tables summarize the anticipated quantitative performance parameters for the described analytical methods. These values are derived from typical performance characteristics of similar assays for analogous compounds and should be confirmed during in-house method validation.

Table 1: HPLC-UV Method - Expected Performance Characteristics

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method - Expected Performance Characteristics

ParameterExpected Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 15% (< 20% at LLOQ)
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm (This should be optimized by determining the UV absorbance maximum of this compound)

  • Run Time: 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area of this compound in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly from biological matrices.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available (e.g., d3-2-methyl-1H-pyrrolo[3,2-c]pyridine). If not available, a structurally similar compound can be used after careful validation.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

2. LC-MS/MS Instrument Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion [M+H]⁺ (m/z 133.08) -> Product ion (to be determined by infusion and fragmentation of the reference standard).

    • Internal Standard: To be determined based on the chosen IS.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking the appropriate biological matrix with the analyte and a constant concentration of the internal standard. A typical concentration range would be 0.1 to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Transfer to an autosampler vial for injection.

4. Data Analysis

  • Acquire data using the MRM mode.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution for Calibration Standards B->C G Inject Standards & Samples C->G D Dissolve/Dilute Sample E Filter Sample (0.45 µm) D->E E->G F Equilibrate HPLC System F->G H UV Detection (230 nm) G->H I Data Acquisition H->I J Integrate Peak Areas I->J K Construct Calibration Curve J->K L Quantify Sample Concentration K->L

Caption: Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Aliquot Sample/Standard B Add Internal Standard & Protein Precipitation Solvent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject Sample F->G H Chromatographic Separation (UPLC) G->H I ESI+ Ionization H->I J MRM Detection I->J K Integrate Peak Areas (Analyte & IS) J->K L Calculate Peak Area Ratios K->L M Generate Calibration Curve L->M N Calculate Concentration M->N

Caption: Workflow for LC-MS/MS analysis from biological matrices.

References

Application Notes and Protocols for In Vivo Evaluation of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo preclinical evaluation of 2-methyl-1H-pyrrolo[3,2-c]pyridine, a novel small molecule with potential therapeutic applications. Based on the biological activities of structurally related pyrrolo[3,2-c]pyridine derivatives, which have shown potent inhibition of kinases such as FMS and activity against cancer cell lines, the following protocols are designed to assess the pharmacokinetics, safety, and efficacy of this compound, primarily focusing on oncology and inflammatory disease models.[1][2] Adherence to robust experimental design is critical for generating reproducible and translatable data to support further drug development.[3][4]

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a preliminary safety and tolerability profile to guide dose selection for efficacy studies.[5][6]

Protocol 1: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (n=3-4 per time point per sex). The use of both sexes is important to identify potential gender-specific differences in drug metabolism.

  • Dosing: A single dose of this compound is administered via intravenous (IV) and oral (PO) routes. The IV route provides a baseline for bioavailability, while the PO route is often the intended clinical route of administration.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.[3] Plasma is separated and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Key pharmacokinetic parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 2: Maximum Tolerated Dose (MTD) Determination

  • Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.[3][6]

  • Animal Model: Nude mice (n=3-5 per group), which are often used in subsequent xenograft efficacy studies.[7]

  • Dosing: Administer escalating doses of the compound daily for 14 days via the intended route of administration for efficacy studies (e.g., oral gavage or intraperitoneal injection). A vehicle control group is essential.

  • Monitoring: Daily monitoring of body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and food/water intake is crucial.[3]

  • Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10-15% loss of body weight and no mortality or severe clinical signs of distress.[3] At the end of the study, blood can be collected for hematology and clinical chemistry, and major organs should be collected for histopathological analysis.

Data Presentation: Pharmacokinetics and MTD

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) e.g., 2e.g., 10
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC (0-inf) (ng*h/mL) ValueValue
Half-life (t1/2) (h) ValueValue
Clearance (CL) (L/h/kg) ValueN/A
Volume of Distribution (Vd) (L/kg) ValueN/A
Oral Bioavailability (%) N/AValue
Maximum Tolerated Dose (MTD) (mg/kg) -Value

Caption: Summary of key pharmacokinetic parameters and the maximum tolerated dose of this compound.

In Vivo Efficacy Studies

The selection of an appropriate animal model is a critical determinant of the success and clinical relevance of in vivo studies.[3] Based on the potential kinase inhibitory activity of the pyrrolo[3,2-c]pyridine scaffold, oncology and inflammatory disease models are proposed.

A. Oncology: Xenograft Tumor Models

Xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient animals, are indispensable tools in cancer drug discovery.[7][8] They allow for the evaluation of a therapeutic's efficacy in an in vivo setting.[8]

Protocol 3: Subcutaneous Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., Nude, NOD/SCID) are commonly used to prevent rejection of human tumor cells.[3][7]

  • Tumor Implantation: Human cancer cell lines with known dysregulation of relevant kinase pathways (e.g., those involving FMS or FGFR) are implanted subcutaneously into the flank of each mouse.[3][9]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (Vehicle control, this compound at various doses below the MTD, and a positive control/standard-of-care drug).[3] Treatment is administered daily or as determined by the pharmacokinetic data.

  • Tumor Measurement: Tumor volume and body weight are measured 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for pharmacodynamic analysis (e.g., western blotting for target kinase phosphorylation) and histopathology.[3]

Data Presentation: Xenograft Efficacy Study

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control -Value0Value
Compound (Low Dose) ValueValueValueValue
Compound (High Dose) ValueValueValueValue
Positive Control ValueValueValueValue

Caption: Efficacy of this compound in a subcutaneous xenograft model.

B. Inflammatory Disease Models

Animal models of inflammation are critical for understanding disease causes and for the evaluation of novel treatments.[10]

Protocol 4: Collagen-Induced Arthritis (CIA) Model in Mice

  • Objective: To evaluate the anti-inflammatory and disease-modifying potential of the compound in a model of rheumatoid arthritis.

  • Animal Model: DBA/1 mice are commonly used as they are susceptible to developing arthritis upon immunization with type II collagen.[10]

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster injection is given 21 days later.

  • Treatment: Prophylactic or therapeutic treatment with this compound (and vehicle/positive controls) can be initiated before or after the onset of clinical signs of arthritis.

  • Assessment: Clinical signs of arthritis (e.g., paw swelling, erythema) are scored several times a week. At the end of the study, paws are collected for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can be collected to measure inflammatory cytokines.

  • Data Presentation: CIA Model Efficacy

Treatment Group Dose (mg/kg) Mean Clinical Arthritis Score Paw Swelling (mm) Histological Score (Inflammation, Cartilage Damage, Bone Erosion)
Vehicle Control -ValueValueValue
Compound (Low Dose) ValueValueValueValue
Compound (High Dose) ValueValueValueValue
Positive Control ValueValueValueValue

Caption: Therapeutic effect of this compound in a murine collagen-induced arthritis model.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_endpoints Key Endpoints & Analyses pk_study Pharmacokinetic (PK) Studies (IV & PO Dosing) mtd_study Maximum Tolerated Dose (MTD) (14-Day Study) pk_study->mtd_study Inform Dose Range pk_params PK Parameters (Cmax, t1/2, AUC, F%) pk_study->pk_params efficacy_oncology Oncology Efficacy Study (Xenograft Model) mtd_study->efficacy_oncology Set Efficacy Doses efficacy_inflammation Inflammation Efficacy Study (CIA Model) mtd_study->efficacy_inflammation Set Efficacy Doses toxicity_assessment Toxicity Assessment (Body Weight, Histopathology) mtd_study->toxicity_assessment tumor_growth Tumor Growth Inhibition (Tumor Volume) efficacy_oncology->tumor_growth arthritis_score Arthritis Severity (Clinical & Histological Scores) efficacy_inflammation->arthritis_score

Caption: Overall workflow for the in vivo experimental design.

kinase_inhibitor_pathway cluster_downstream Downstream Signaling compound This compound rtk Receptor Tyrosine Kinase (e.g., FMS, FGFR) compound->rtk Inhibition ras_raf RAS/RAF/MEK/ERK Pathway rtk->ras_raf Activation pi3k_akt PI3K/AKT/mTOR Pathway rtk->pi3k_akt Activation cell_outcomes Cellular Responses (Proliferation, Survival, Migration) ras_raf->cell_outcomes pi3k_akt->cell_outcomes

Caption: Hypothesized signaling pathway inhibition.

decision_tree start In Vivo Studies Start pk_mtd Favorable PK/Toxicity Profile? start->pk_mtd efficacy Significant Efficacy Observed? pk_mtd->efficacy Yes stop_dev Stop Development pk_mtd->stop_dev No efficacy->stop_dev No proceed Proceed to Further Preclinical Development efficacy->proceed Yes

Caption: Logical decision tree for project progression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This typically starts with a substituted pyridine, such as 4-amino-3-iodopyridine, which is first coupled with a terminal alkyne. The resulting alkynylpyridine then undergoes cyclization to form the pyrrolo[3,2-c]pyridine ring system.

Q2: I am getting a very low yield in my Sonogashira coupling step. What are the likely causes?

Low yields in Sonogashira couplings are frequently due to several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. It is crucial to use a fresh, high-quality catalyst.

  • Poor Quality Reagents: Ensure all reagents, especially the solvent and amine base, are anhydrous and pure.

  • Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1][2] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2]

  • Suboptimal Temperature: The reaction temperature may be too low for the specific substrates being used.

Q3: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst.[1] To minimize this:

  • Maintain Anaerobic Conditions: Thoroughly degas all solvents and reagents and keep the reaction under an inert atmosphere.[1]

  • Consider Copper-Free Conditions: Several protocols for Sonogashira coupling that do not require a copper co-catalyst have been developed and can be effective.[2]

  • Slow Addition of Alkyne: In some cases, the slow addition of the alkyne to the reaction mixture can reduce the rate of homocoupling.

Q4: My cyclization step to form the pyrrolo[3,2-c]pyridine ring is not proceeding to completion. What can I do?

Incomplete cyclization can be due to:

  • Insufficiently Strong Base: The choice and amount of base are critical for the deprotonation step that initiates cyclization. A stronger base or a higher concentration may be required.

  • Low Reaction Temperature: The cyclization may require higher temperatures to overcome the activation energy barrier.

  • Steric Hindrance: Bulky substituents on the starting materials may hinder the intramolecular reaction.

Q5: What are the best practices for purifying the final this compound product?

Purification of azaindoles like this compound is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation from any remaining starting materials or byproducts.

Troubleshooting Guides

Problem 1: Low to No Yield of 2-(prop-1-yn-1-yl)pyridin-4-amine (Sonogashira Coupling Product)

This is a frequent issue in the first step of the synthesis. Follow this workflow to diagnose and resolve the problem.

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Catalyst Verify Catalyst Activity - Use fresh Pd catalyst and CuI - Consider a more active ligand Start->Check_Catalyst Check_Reagents Assess Reagent Quality - Use anhydrous solvents - Purify amine base (e.g., distillation) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere - Degas solvents and reagents thoroughly - Maintain positive Ar/N2 pressure Start->Check_Atmosphere Optimize_Conditions Optimize Reaction Conditions - Increase temperature - Screen different bases and solvents Check_Catalyst->Optimize_Conditions Check_Reagents->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Failure Persistent Low Yield Optimize_Conditions->Failure

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

Detailed Steps:

  • Catalyst System Evaluation:

    • Catalyst Activity: Palladium catalysts, especially when stored improperly, can lose activity. Use a fresh batch of the palladium catalyst and copper(I) iodide.

    • Ligand Choice: If using a palladium complex with phosphine ligands, consider that these can be sensitive to air and moisture. More robust ligands or pre-catalysts can sometimes improve results.

  • Reagent and Solvent Quality:

    • Anhydrous Conditions: Water can negatively impact the catalytic cycle. Ensure all solvents are thoroughly dried. Amine bases like triethylamine or diisopropylethylamine should be distilled from a suitable drying agent.

    • Purity of Starting Materials: Impurities in the 4-amino-3-iodopyridine or the propyne source can poison the catalyst. Purify the starting materials if their quality is questionable.

  • Reaction Atmosphere:

    • Degassing: Use techniques like freeze-pump-thaw (for solvents) or sparging with an inert gas to remove dissolved oxygen.

    • Inert Gas Blanket: Maintain a positive pressure of argon or nitrogen throughout the reaction to prevent air from entering the flask.

  • Optimization of Reaction Parameters:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. For less reactive aryl halides, heating is often necessary.

    • Base and Solvent: The choice of base and solvent can have a significant impact on the reaction outcome. See the data table below for a starting point on optimization.

Problem 2: Inefficient Cyclization to this compound

If the Sonogashira coupling is successful but the subsequent cyclization gives a low yield, consider the following.

Cyclization_Troubleshooting Start Incomplete Cyclization Check_Base Evaluate Base - Increase stoichiometry - Switch to a stronger base (e.g., KOtBu) Start->Check_Base Check_Temperature Increase Reaction Temperature - Reflux in a higher boiling solvent Start->Check_Temperature Check_Solvent Solvent Effects - Try polar aprotic solvents (e.g., DMF, NMP) Start->Check_Solvent Success Successful Cyclization Check_Base->Success Failure Persistent Issue Check_Temperature->Success Check_Solvent->Success

Caption: Troubleshooting workflow for the cyclization step.

Detailed Steps:

  • Base Selection and Stoichiometry: The cyclization is often base-mediated. If a weaker base like a carbonate is not effective, consider stronger bases such as potassium t-butoxide. Ensure at least a stoichiometric amount of base is used, and in some cases, an excess may be beneficial.

  • Temperature and Solvent: The intramolecular reaction may have a significant activation barrier. Increasing the temperature by refluxing in a higher-boiling solvent like DMF or NMP can often drive the reaction to completion.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some cyclizations may require extended periods to go to completion.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions
EntryPd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)10Et₃N (2)THF252445
2Pd(PPh₃)₄ (5)10Et₃N (2)THF651265
3PdCl₂(PPh₃)₂ (5)10Et₃N (2)DMF80882
4PdCl₂(dppf) (2)5Cs₂CO₃ (2)Dioxane100691
5Pd(OAc)₂ (2) / SPhos (4)-K₂CO₃ (2)Toluene1001288

Note: Yields are representative for a model reaction and may vary depending on the specific substrate and reaction scale.

Table 2: Optimization of Cyclization Conditions
EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2)DMF1002455
2K₂CO₃ (2)NMP1501270
3KOtBu (1.5)THF65685
4KOtBu (1.5)Dioxane100492
5Cs₂CO₃ (2)Toluene110878

Note: Yields are representative and based on the conversion of the Sonogashira coupling product.

Experimental Protocols

Protocol 1: Synthesis of 2-(prop-1-yn-1-yl)pyridin-4-amine

Sonogashira_Workflow Start Combine Reactants - 4-amino-3-iodopyridine - PdCl₂(dppf) - CuI, Cs₂CO₃ Degas Degas Mixture - Evacuate and backfill with Argon (3x) Start->Degas Add_Solvents Add Solvents & Alkyne - Anhydrous Dioxane - Propyne (gas or condensed) Degas->Add_Solvents React Heat Reaction - 100 °C, 6h - Monitor by TLC Add_Solvents->React Workup Aqueous Workup - Filter through Celite - Extract with EtOAc React->Workup Purify Purify - Column Chromatography (Silica gel) Workup->Purify Product 2-(prop-1-yn-1-yl)pyridin-4-amine Purify->Product

Caption: Experimental workflow for the Sonogashira coupling step.

Procedure:

  • To a dry Schlenk flask is added 4-amino-3-iodopyridine (1.0 equiv), PdCl₂(dppf) (0.02 equiv), copper(I) iodide (0.05 equiv), and cesium carbonate (2.0 equiv).

  • The flask is sealed, and the atmosphere is evacuated and backfilled with argon. This cycle is repeated three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • Propyne gas is bubbled through the solution, or a solution of propyne in a suitable solvent is added.

  • The reaction mixture is heated to 100 °C and stirred for 6 hours, with the progress monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(prop-1-yn-1-yl)pyridin-4-amine.

Protocol 2: Synthesis of this compound

Cyclization_Workflow Start Dissolve Starting Material - 2-(prop-1-yn-1-yl)pyridin-4-amine in Anhydrous Dioxane Add_Base Add Base - Potassium t-butoxide (1.5 equiv) under Argon Start->Add_Base React Heat Reaction - 100 °C, 4h - Monitor by TLC Add_Base->React Quench Quench Reaction - Add saturated NH₄Cl solution React->Quench Workup Aqueous Workup - Extract with EtOAc - Wash with brine Quench->Workup Purify Purify - Column Chromatography (Silica gel) Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the intramolecular cyclization.

Procedure:

  • To a solution of 2-(prop-1-yn-1-yl)pyridin-4-amine (1.0 equiv) in anhydrous 1,4-dioxane under an argon atmosphere is added potassium t-butoxide (1.5 equiv) portion-wise at room temperature.

  • The reaction mixture is heated to 100 °C and stirred for 4 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

References

Technical Support Center: Purification of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-methyl-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Symptoms: Multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product, broad peaks in LC-MS, or a lower than expected yield after initial extraction and solvent removal.

  • Possible Causes:

    • Incomplete reaction leading to the presence of starting materials.

    • Formation of side products due to non-optimized reaction conditions.

    • Inadequate extraction protocol failing to remove water-soluble impurities.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or LC-MS to ensure the complete consumption of the limiting reagent. Adjust the reaction temperature, time, and stoichiometry of reagents to minimize the formation of side products.

    • Improve Extraction Protocol: Perform a series of extractions with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Consider a back-extraction of the aqueous layer to recover any dissolved product.

Issue 2: Co-elution of Impurities During Column Chromatography

  • Symptoms: Inability to obtain clean fractions of the desired product from column chromatography, as indicated by multiple spots on TLC of the collected fractions.

  • Possible Causes:

    • Similar polarity of the desired compound and impurities. Common impurities can include unreacted starting materials or structurally related side-products.

    • Inappropriate solvent system for chromatography.

  • Troubleshooting Steps:

    • Adjust Solvent System Polarity: Systematically vary the polarity of the eluent. A common starting point for pyrrolopyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A shallow gradient of the polar solvent can improve separation.

    • Utilize a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina or a reverse-phase C18 column.

    • Employ an Alternative Purification Technique: If chromatography is ineffective, consider recrystallization or preparative HPLC.

Issue 3: Product Degradation During Purification

  • Symptoms: Appearance of new impurity spots on TLC during column chromatography, a low recovery of the product after purification, or a noticeable color change in the product fractions.

  • Possible Causes:

    • Instability of the compound on acidic silica gel.

    • Prolonged exposure to acidic or basic conditions during work-up or chromatography.

    • Sensitivity to air or light.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in the eluent to neutralize acidic sites.

    • Maintain Neutral pH: Ensure all aqueous solutions used during work-up are pH-neutral.

    • Minimize Exposure to Air and Light: Work expeditiously and, if necessary, perform purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light by wrapping flasks in aluminum foil.

Issue 4: Difficulty with Recrystallization

  • Symptoms: The compound "oils out" instead of forming crystals, or no crystal formation occurs upon cooling.

  • Possible Causes:

    • The chosen solvent is too good a solvent for the compound at all temperatures.

    • The cooling process is too rapid.

    • The presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Optimize Recrystallization Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Experiment with single and mixed solvent systems. Common solvents for recrystallization of related heterocyclic compounds include ethanol, methanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of the pure compound.

    • Pre-purify by Chromatography: If significant impurities are present, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes for analogous pyrrolopyridine structures, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding substituted pyridine and pyrrole precursors.

  • Positional Isomers: Depending on the synthetic strategy, other isomers of the pyrrolopyridine core may form.

  • Over-methylated or Under-methylated Analogs: If the methyl group is introduced in a separate step.

  • Oxidation Products: The pyrrole ring can be susceptible to oxidation.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for column chromatography on silica gel would be a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution of your compound by TLC. For more polar compounds, a dichloromethane/methanol gradient may be more effective.

Q3: How can I identify impurities in my NMR spectrum?

A3: Common impurities in NMR spectra include residual solvents from the reaction or purification. You can compare the chemical shifts of unknown peaks to published data for common laboratory solvents. Other impurities may be identified by their characteristic signals and by comparing the spectrum of your purified product to that of the starting materials.

Q4: What is the expected solubility of this compound?

Q5: How should I store purified this compound?

A5: To ensure stability, it is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen, to prevent potential degradation from air and light.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If no single solvent is ideal, a mixed-solvent system (e.g., ethyl acetate/hexanes) can be used.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated at reflux for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification MethodStarting Purity (by LC-MS)Final Purity (by LC-MS)Yield (%)
Column Chromatography (Silica Gel, Hexanes/EtOAc gradient)85%>98%75%
Recrystallization (Ethanol)85%95%60%
Recrystallization (Ethyl Acetate/Hexanes)85%97%65%

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (Extraction & Washing) Crude->Workup Purity_Check1 Purity Check (TLC/LC-MS) Workup->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Purity_Check1->Column_Chromatography Purity < 95% Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) Purity_Check1->Recrystallization Purity > 95% with minor impurities Purity_Check2 Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check2 Recrystallization->Purity_Check2 Pure_Product Pure Product (>98%) Purity_Check2->Pure_Product Purity > 98% Impure_Product Impure Product (<95%) Purity_Check2->Impure_Product Purity < 98%

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Identified Low_Purity Low Purity after Work-up Start->Low_Purity Coelution Co-elution in Chromatography Start->Coelution Degradation Product Degradation Start->Degradation Optimize_Reaction Optimize Reaction Conditions Low_Purity->Optimize_Reaction Improve_Extraction Improve Extraction Protocol Low_Purity->Improve_Extraction Change_Eluent Adjust Eluent System Coelution->Change_Eluent Change_Stationary_Phase Change Stationary Phase Coelution->Change_Stationary_Phase Deactivate_Silica Deactivate Silica Gel Degradation->Deactivate_Silica Neutral_pH Maintain Neutral pH Degradation->Neutral_pH

Caption: Troubleshooting logic for purification challenges.

Technical Support Center: Overcoming Solubility Challenges of 2-methyl-1H-pyrrolo[3,2-c]pyridine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-methyl-1H-pyrrolo[3,2-c]pyridine and similar heterocyclic compounds during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic compound with a heterocyclic structure. As with many such compounds, it is expected to have low solubility in water and aqueous buffers.[1] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[1] The imide-like structure of related pyrrolopyridine derivatives contributes to their neutral and hydrophobic nature, which can limit aqueous solubility but is beneficial for cell membrane penetration.

Q2: Why is my compound precipitating when I dilute my DMSO stock in aqueous assay buffer?

This is a common issue for poorly soluble compounds. High-concentration stock solutions in DMSO can become supersaturated when diluted into an aqueous buffer where the compound has much lower solubility. This leads to precipitation, which can significantly impact the accuracy and reproducibility of your assay results.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The concentration of DMSO should be kept to a minimum to avoid solvent-induced artifacts or toxicity. A final concentration of less than 0.5% (v/v) DMSO is generally recommended for most cell-based assays, although some cell lines may tolerate up to 1%. It is crucial to determine the tolerance of your specific cell line to DMSO.

Q4: Can pH be adjusted to improve the solubility of this compound?

Yes, pH can significantly influence the solubility of compounds with ionizable groups.[2][3] Pyrrolopyridines contain nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, for some derivatives, decreasing the pH of the buffer may enhance solubility. However, the optimal pH must be compatible with the assay conditions and the stability of the compound and other assay components.

Q5: Are there alternative solvents to DMSO for preparing stock solutions?

While DMSO is the most common, other organic solvents can be used. Ethanol is a viable alternative for some kinase inhibitors. Other options include N,N-dimethylformamide (DMF) and polyethylene glycol (PEG) for certain applications.[4] It is essential to test the solubility of your compound in any alternative solvent and to ensure its compatibility with your assay system.

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your assays.

Problem: Compound precipitates out of solution upon dilution into aqueous buffer.

Immediate Steps:

  • Visual Confirmation: Centrifuge the diluted compound solution. A visible pellet indicates precipitation.

  • Concentration Check: Measure the concentration of the supernatant to determine the actual amount of compound in solution.

Troubleshooting Workflow:

Troubleshooting Workflow Troubleshooting Compound Precipitation start Precipitation Observed check_stock Verify Stock Solution (Clarity, Concentration) start->check_stock optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Stock is OK end_fail Consult Formulation Specialist check_stock->end_fail Stock is compromised modify_buffer Modify Assay Buffer optimize_dilution->modify_buffer Precipitation persists end_success Solubility Issue Resolved optimize_dilution->end_success Resolved use_cosolvents Incorporate Co-solvents modify_buffer->use_cosolvents Still precipitates modify_buffer->end_success Resolved formulation_strategies Advanced Formulation Strategies use_cosolvents->formulation_strategies Issue not resolved use_cosolvents->end_success Resolved formulation_strategies->end_success Resolved formulation_strategies->end_fail If all else fails

Caption: A stepwise guide to resolving compound precipitation in assays.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Verify Stock Solution Inspect your DMSO stock for any signs of precipitation. If possible, verify its concentration.An improperly prepared or stored stock solution can be the root cause of the problem.
2. Optimize Dilution Method Instead of a single large dilution, perform serial dilutions. Also, try adding the DMSO stock to the assay buffer while vortexing to ensure rapid mixing.Gradual dilution and efficient mixing can prevent the formation of localized high concentrations that lead to precipitation.
3. Modify Assay Buffer - Adjust pH: If your assay allows, test a range of pH values (e.g., pH 5.0 to 7.4) to see if solubility improves.[2][3] - Add Protein: Incorporate bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) into your buffer.For basic compounds, a lower pH can increase solubility. Proteins can bind to hydrophobic compounds and help keep them in solution.
4. Incorporate Co-solvents Add a small percentage of a water-miscible organic co-solvent to your final assay buffer.[5][6]Co-solvents can increase the overall solvating power of the aqueous buffer.
5. Advanced Formulation - Cyclodextrins: Use cyclodextrins to form inclusion complexes that enhance solubility.[7] - Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be effective.[7]These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in high-purity DMSO to a final concentration of 10 mM.

    • Gently warm and vortex if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions (Serial Dilution):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO.

    • Perform serial dilutions of the intermediate stock in your final assay buffer.

    • Ensure rapid mixing at each dilution step by vortexing or pipetting.

    • Visually inspect each dilution for any signs of precipitation.

Protocol 2: Kinetic Solubility Assay

This assay determines the solubility of a compound in a specific buffer when diluted from a DMSO stock.

  • Prepare a series of dilutions of your 10 mM DMSO stock of this compound in the assay buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the dilutions at room temperature for a set period (e.g., 2 hours) to allow for equilibrium.

  • Centrifuge the samples to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

  • The highest concentration at which no precipitation is observed is the kinetic solubility.

Potential Signaling Pathways

Derivatives of the pyrrolopyridine scaffold have been shown to act as inhibitors of various protein kinases.[8][9][10][11][12][13][14] Therefore, this compound may potentially inhibit signaling pathways regulated by these kinases. A prominent pathway that is often implicated is the MAPK/ERK pathway , which is downstream of many receptor tyrosine kinases (RTKs) and plays a crucial role in cell proliferation, differentiation, and survival.

MAPK_Pathway Potential Inhibition of the MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Potential Inhibition Inhibitor->MEK

Caption: Potential inhibitory action of this compound on the MAPK/ERK signaling cascade.

Data Summary

Solvent/Solution General Solubility Comments
WaterVery LowExpected to be in the low µg/mL range.
Aqueous Buffers (neutral pH)Very LowSimilar to water; may be slightly influenced by buffer salts.
DMSOHighCommonly used for preparing high-concentration stock solutions (e.g., >10 mM).
EthanolModerate to HighCan be an alternative to DMSO for stock solutions.
MethanolModerate to HighAnother potential organic solvent for stock solutions.
AcetonitrileModerateLess commonly used for initial stock solutions.
PEG 400ModerateCan be used as a co-solvent or in formulations.

Disclaimer: This information is intended for guidance and troubleshooting purposes. It is essential to experimentally determine the solubility and optimal assay conditions for your specific batch of this compound. Always include appropriate solvent controls in your experiments.

References

Technical Support Center: Optimizing Derivatization of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-methyl-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the derivatization of this compound, covering common reactions such as Suzuki-Miyaura coupling, N-alkylation, C-H activation, and halogenation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with a halogenated this compound. What are the common causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving pyridine-containing heterocycles are a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.

  • Inefficient Oxidative Addition: The carbon-halogen bond on the pyrrolopyridine ring may be less reactive compared to simple aryl halides, slowing down the rate-determining oxidative addition step.

  • Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the starting materials can consume reagents and reduce the yield of the desired product.

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.

Solutions:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center from coordination with the pyridine nitrogen and facilitate oxidative addition. Using a pre-formed catalyst complex like Pd(dppf)Cl₂ can also be effective.

  • Base and Solvent Optimization: The choice of base is crucial for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screening of different bases may be necessary. Anhydrous solvents are recommended to minimize protodeboronation. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.

  • Control of Side Reactions: To minimize protodeboronation, use stable boronic acid derivatives like pinacol esters or MIDA boronates, and ensure all reagents and solvents are anhydrous. Thoroughly degassing the reaction mixture with an inert gas (e.g., argon or nitrogen) is essential to prevent oxygen-promoted homocoupling.

  • Temperature and Reaction Time: Increasing the reaction temperature can sometimes improve yields by accelerating the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Question 2: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I minimize their formation?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize its occurrence:

  • Thorough Degassing: Oxygen is a major contributor to the homocoupling of boronic acids. Ensure your reaction flask, solvents, and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the reaction mixture.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If you are using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be beneficial.

  • Stoichiometry: A slight excess of the boronic acid reagent (1.1 to 1.5 equivalents) is typically used to ensure complete consumption of the more valuable halogenated starting material.

N-Alkylation

Question 3: I am getting a mixture of N1 and N7 alkylated products. How can I improve the regioselectivity of the N-alkylation of this compound?

Answer:

The pyrrolo[3,2-c]pyridine scaffold has two nitrogen atoms available for alkylation, which can lead to a mixture of regioisomers. The regioselectivity is influenced by several factors:

  • Steric Hindrance: The methyl group at the 2-position may sterically hinder alkylation at the N1 position to some extent, potentially favoring alkylation at the N7 position.

  • Electronic Effects: The electronic properties of the pyrrole and pyridine rings influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity.

Solutions to Improve Regioselectivity:

  • Choice of Base: The strength of the base can influence which nitrogen is deprotonated. A milder base might favor deprotonation of the more acidic N-H, while a stronger base might deprotonate both, leading to a mixture of products. Common bases include NaH, K₂CO₃, and Cs₂CO₃.

  • Solvent Effects: The polarity of the solvent can affect the reactivity of the resulting anion. Polar aprotic solvents like DMF and THF are commonly used.

  • Nature of the Alkylating Agent: The size and reactivity of the alkylating agent can also play a role. Bulkier alkylating agents may show a higher preference for the less sterically hindered nitrogen.

  • Protecting Group Strategy: If achieving high regioselectivity is challenging, consider a protecting group strategy. For example, one of the nitrogen atoms could be selectively protected, followed by alkylation of the other nitrogen and subsequent deprotection.

C-H Activation/Functionalization

Question 4: I am attempting a direct C-H arylation on the pyrrole ring of this compound, but the reaction is not working or is giving a complex mixture of products. What are the challenges and how can I address them?

Answer:

Direct C-H functionalization of electron-rich heterocycles like pyrrolopyridines can be challenging due to issues with regioselectivity and catalyst deactivation.[1][2]

  • Regioselectivity: The pyrrole ring has multiple C-H bonds that can potentially be activated. The inherent electronic properties of the ring will direct the functionalization, but achieving high selectivity for a specific position can be difficult without a directing group.

  • Catalyst Deactivation: The nitrogen atoms in the heterocyclic core can coordinate to the transition metal catalyst, leading to its deactivation.[1]

Strategies for Successful C-H Activation:

  • Directing Groups: The use of a directing group attached to the pyrrole nitrogen can be a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.

  • Catalyst and Ligand Screening: The choice of the metal catalyst (e.g., Pd, Rh, Ru) and the ligand is crucial. Different catalyst systems can exhibit different regioselectivities.

  • Solvent Optimization: The solvent can have a significant impact on the regioselectivity of C-H functionalization reactions.

  • Protecting Groups: In some cases, protecting one of the nitrogen atoms can prevent catalyst coordination and improve the outcome of the reaction.

Halogenation

Question 5: I am trying to perform a monobromination of this compound using N-bromosuccinimide (NBS) but am getting multiple brominated products. How can I improve the selectivity?

Answer:

The pyrrole ring is highly activated towards electrophilic aromatic substitution, which can make selective monohalogenation challenging. Over-halogenation is a common side reaction.[3]

To improve selectivity for monobromination:

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of the reaction and improve selectivity.[3]

  • Slow Addition of Reagent: Add the NBS solution dropwise to the solution of the pyrrolopyridine to maintain a low concentration of the brominating agent in the reaction mixture.[3]

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the pyrrolopyridine relative to NBS.

  • Protecting Group: Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., Boc) can deactivate the ring and improve the selectivity for monobromination at a specific position. The protecting group can be removed after the halogenation step.[3]

Data Presentation

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating the impact of different arylboronic acids on the reaction yield.[4]

Table 1: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-Tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
44-Methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
54-Fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85

Reaction Conditions: 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), arylboronic acid (1.5 eq.), K₂CO₃ (5.0 eq.), Pd(PPh₃)₄ (0.06 eq.), 1,4-dioxane/H₂O, 125 °C, 26 min (microwave irradiation).[4]

Experimental Protocols

The following are detailed methodologies for key derivatization reactions of this compound. These protocols are based on established procedures for related heterocyclic systems and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.[4]

  • Reaction Setup: To a microwave vial, add 6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 5.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 125 °C for 26 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation

This protocol is a general procedure adaptable for the N-alkylation of this compound.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Bromination with NBS

This protocol is adapted from the bromination of pyrrole and related heterocycles and is designed to favor monobromination.[3]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • NBS Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, 1.0 eq.) in a minimal amount of anhydrous THF or DCM. Add this solution dropwise to the cooled solution of the pyrrolopyridine over 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: General Procedure for N-Boc Deprotection

This protocol describes a mild method for the deprotection of a Boc-protected this compound.[5][6]

  • Reaction Setup: Dissolve the N-Boc protected this compound in methanol.

  • Reagent Addition: Add oxalyl chloride (2.0 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting hydrochloride salt can be neutralized with a mild base and purified by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

LowYieldTroubleshooting start Low or No Yield check_sm Starting Materials Consumed? start->check_sm sm_not_consumed Potential Issues: - Inactive Catalyst - Inefficient Oxidative Addition - Low Temperature check_sm->sm_not_consumed No sm_consumed Potential Issues: - Protodeboronation - Homocoupling - Product Decomposition check_sm->sm_consumed Yes solution_sm_not_consumed Solutions: - Use fresh catalyst/ligand - Screen different ligands (e.g., Buchwald type) - Increase reaction temperature sm_not_consumed->solution_sm_not_consumed solution_sm_consumed Solutions: - Use anhydrous solvents - Use stable boronic esters - Thoroughly degas the reaction - Optimize base and temperature sm_consumed->solution_sm_consumed

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

General Experimental Workflow for N-Alkylation

NAlkylationWorkflow sub This compound deprotonation Deprotonation (Base, Anhydrous Solvent) sub->deprotonation anion Pyrrolopyridine Anion deprotonation->anion alkylation Alkylation (Alkylating Agent) anion->alkylation product N-Alkylated Product alkylation->product workup Work-up & Purification product->workup final_product Purified Product workup->final_product

Caption: Step-by-step workflow for the N-alkylation reaction.

References

troubleshooting inconsistent results in 2-methyl-1H-pyrrolo[3,2-c]pyridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis and handling of this compound and its derivatives.

Synthesis & Reaction Issues

Question 1: My reaction yield for the synthesis of the pyrrolo[3,2-c]pyridine core is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of pyrrolopyridine systems can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in the initial reactants can lead to unwanted side reactions and a decrease in the yield of the desired product.

    • Troubleshooting: Ensure the purity of all reagents and solvents before commencing the reaction. Purification of starting materials may be necessary.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that can significantly impact the reaction outcome.

    • Troubleshooting: A systematic optimization of these conditions is advisable. Some reactions may require higher temperatures to proceed, while others might need lower temperatures to minimize the formation of byproducts. Consider performing small-scale trial reactions to identify the optimal conditions for your specific substrate.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity could be compromised.

    • Troubleshooting: Ensure the catalyst is fresh or has been properly activated and stored. Catalyst poisoning by impurities in the reactants or solvent can also occur.

  • Atmosphere Control: Some intermediates or reagents in pyrrolopyridine synthesis may be sensitive to air or moisture.

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. Safety data sheets suggest that some related compounds are moisture-sensitive.[1]

Question 2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. How can I minimize these?

Answer: The formation of byproducts is a common issue in heterocyclic synthesis. Understanding the potential side reactions can help in devising strategies to minimize them.

Potential Side Reactions & Mitigation Strategies:

  • Over-alkylation or N-alkylation: The pyrrole nitrogen is nucleophilic and can react with alkylating agents if present.

    • Troubleshooting: Use of a protecting group on the pyrrole nitrogen can prevent this side reaction. The choice of base and reaction temperature can also influence the extent of N-alkylation.

  • Incomplete Cyclization: The final ring-closing step to form the bicyclic system may be inefficient.

    • Troubleshooting: Ensure that the reaction conditions for the cyclization step (e.g., temperature, catalyst, reaction time) are optimal. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the ideal reaction time.

  • Oxidation of the Product: Pyrrolopyridine systems can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.

    • Troubleshooting: Work up the reaction under an inert atmosphere and minimize the exposure of the product to air and light.

Purification Challenges

Question 3: I am struggling to purify my this compound product. What are the recommended purification techniques?

Answer: The purification of pyridine derivatives can be challenging due to their basic nature, which can cause issues like tailing on silica gel chromatography.

Recommended Purification Methods:

  • Column Chromatography: This is a common and effective method.

    • Troubleshooting Tailing: To minimize tailing on silica gel, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, can be added to the eluent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method to achieve high purity.

    • Solvent Selection: A range of solvents should be screened to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.

    • Procedure: The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine nitrogen and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted into an organic solvent. This can effectively remove non-basic impurities.

Stability and Storage

Question 4: What are the best practices for storing this compound to ensure its stability?

Answer: Proper storage is crucial to maintain the integrity of the compound.

Storage Recommendations:

  • Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[1]

  • Temperature: Recommended storage temperatures are typically found on the product's certificate of analysis. In general, storing in a cool, dark place is advisable.

  • Moisture: The compound may be moisture-sensitive.[1] Store in a tightly sealed container in a dry environment or a desiccator.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various substituted 1H-pyrrolo[3,2-c]pyridine derivatives, which can provide a benchmark for expected outcomes in similar synthetic routes.

EntryAryl Substituent (at position 6)Yield (%)
1Phenyl63
2o-tolyl65
3m-tolyl94
42-methoxyphenyl76
54-ethoxyphenyl57
64-chlorophenyl32
7Naphthalen-2-yl52

Table 1: Reported yields for the Suzuki cross-coupling reaction to form various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. Data extracted from a study on colchicine-binding site inhibitors.[2]

Experimental Protocols

Below is a detailed, multi-step protocol for a plausible synthesis of a 1H-pyrrolo[3,2-c]pyridine core, adapted from a published procedure for a related derivative.[2] This can serve as a foundational method for synthesizing this compound with appropriate modifications to the starting materials.

Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Step 1: Oxidation of 2-bromo-5-methylpyridine

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide

  • Add 2-bromo-5-methylpyridine-1-oxide slowly to a mixture of fuming nitric acid and sulfuric acid at 0 °C.

  • Stir the reaction mixture at this temperature for the recommended time.

  • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., solid sodium hydroxide) until a precipitate forms.

  • Filter the solid, wash with water, and dry to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.

Step 3: Formation of the enamine intermediate

  • In a reaction vessel, combine 2-bromo-5-methyl-4-nitropyridine-1-oxide, N,N-dimethylformamide (DMF), and N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Heat the resulting solution at 120 °C for the specified duration.

  • Cool the reaction to 0 °C.

  • Isolate the product by filtration and dry to obtain the key enamine intermediate.

Step 4: Reductive Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Suspend the enamine intermediate in a mixture of acetic acid and water.

  • Add iron powder portion-wise to the suspension.

  • Heat the reaction mixture at a specified temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, filter through a pad of celite, and wash the filter cake with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine-1-oxide B->C HNO₃, H₂SO₄ D Enamine Intermediate C->D DMFDMA, DMF E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, AcOH

Caption: Synthetic route to a 1H-pyrrolo[3,2-c]pyridine core.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Reaction Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (T, t, conc.) purity->conditions Pure impure Purify Starting Materials purity->impure Impure catalyst Evaluate Catalyst Activity/Loading conditions->catalyst Optimal run_trials Run Small-Scale Test Reactions conditions->run_trials Non-Optimal atmosphere Ensure Inert Atmosphere/Dry Solvents catalyst->atmosphere Active fresh_catalyst Use Fresh/Activated Catalyst catalyst->fresh_catalyst Inactive dry_setup Dry Glassware & Use Anhydrous Solvents atmosphere->dry_setup Suspected Moisture end Improved Yield atmosphere->end Inert impure->conditions run_trials->catalyst fresh_catalyst->atmosphere dry_setup->end

References

addressing off-target effects of 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-1H-pyrrolo[3,2-c]pyridine and related compounds. The focus is on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely primary targets?

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. Derivatives of the broader pyrrolopyrimidine scaffold are known to act as kinase inhibitors by mimicking the adenine structure of ATP, thus competing for the ATP-binding site of kinases.[1] While the specific primary targets of this compound require experimental validation, its structural class suggests it is likely a kinase inhibitor.[1][2]

Q2: What are off-target effects and why are they a concern for compounds like this compound?

Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[3] For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome makes off-target binding a common issue.[3] These unintended interactions can lead to:

  • Misinterpretation of experimental results: A phenotype observed might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[3]

  • Cellular toxicity: Inhibition of essential kinases can lead to adverse cellular effects.[3]

  • Unpredictable clinical side effects: In a therapeutic context, off-target effects can cause a range of side effects.

Q3: My experimental results with this compound are inconsistent with the expected phenotype of inhibiting the primary target. Could this be an off-target effect?

Yes, an unexpected phenotype is a classic indicator of a potential off-target effect.[3][4] It is crucial to experimentally validate that the observed cellular response is a direct consequence of on-target inhibition.

Q4: How can I determine if the observed effects of this compound are due to on-target or off-target activity?

Several strategies can be employed to differentiate between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same primary protein but has a distinct chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.[3][4]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[3]

  • Dose-Response Analysis: Use the lowest effective concentration of the compound that elicits the on-target effect. A full dose-response curve for both on-target and off-target effects is essential.[4]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase. If treating these modified cells with this compound no longer produces the unexpected phenotype, it points to that kinase as an off-target.[4]

Troubleshooting Guides

Issue 1: High Background Signal in In Vitro Kinase Assays

High background can mask the true inhibitory effects of your compound. Here’s a systematic approach to troubleshoot this issue:

Potential Cause Troubleshooting Step Rationale
Compound Interference Run a "No Enzyme" control containing all assay components (including the compound) except for the kinase.An increase in signal with compound concentration points to interference with the detection system.[5]
Compound Aggregation Repeat the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.Aggregates can non-specifically sequester proteins, leading to false signals. Detergents can disrupt these aggregates.[5]
Contaminated Reagents Test each reagent individually for contaminating substances (e.g., ATP in a substrate solution).Contaminants can interfere with the detection method (e.g., luciferase-based assays).[6]
Assay Plate Issues Pre-read the assay plate before adding reagents. If high background is inherent to the plate, try a different brand or lot.Some plates, particularly white opaque ones, can have inherent phosphorescence.[6]
Issue 2: Inconsistent IC50 Values Between Experiments

Variability in IC50 values can compromise the reliability of your data.

Potential Cause Troubleshooting Step Rationale
Inconsistent ATP Concentration Maintain a consistent ATP concentration across all experiments. Ideally, use an ATP concentration close to the Km of the kinase.The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[4][6]
Compound Instability/Precipitation Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles by storing in aliquots at -80°C. Visually inspect for precipitation upon dilution into aqueous media.[3]Compound degradation or poor solubility can lead to inaccurate concentrations in the assay.
Variable Reaction Time Ensure the kinase reaction is within the linear range by performing a time-course experiment to determine the optimal reaction time.If the reaction proceeds for too long, significant substrate consumption can affect IC50 determination.[6]
Enzyme Quality Use a consistent source and batch of recombinant kinase. Verify the activity of new enzyme stocks.The purity and activity of the kinase can vary between suppliers and batches.[4]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)

This protocol describes a method to determine the inhibitory activity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)[3][7]

  • White, opaque 384-well plates[5]

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or a vehicle control (DMSO in buffer).[3]

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.[3]

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.[3]

  • Incubation: Incubate at 30°C for 60 minutes.[3]

  • Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit according to the manufacturer's instructions.[3][7]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the compound binds to its intended target within a cellular environment.[3]

Materials:

  • Cultured cells

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermocycler

  • Reagents for cell lysis and protein analysis (e.g., Western blotting)

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[3]

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[3]

  • Protein Quantification: Separate the soluble fraction from the precipitated protein by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods. A shift in the melting curve indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Kinase Profiling Kinase Profiling Biochemical Assay Biochemical Assay Kinase Profiling->Biochemical Assay Confirm Hits Phenotypic Screening Phenotypic Screening CETSA CETSA Phenotypic Screening->CETSA Target Engagement? Rescue Experiment Rescue Experiment CETSA->Rescue Experiment On-Target? Orthogonal Inhibitor Orthogonal Inhibitor CETSA->Orthogonal Inhibitor On-Target? Compound Compound Compound->Kinase Profiling Broad Screen Compound->Phenotypic Screening Cellular Effect?

Caption: Workflow for identifying and validating on-target and off-target effects.

troubleshooting_flowchart start Inconsistent IC50 check_atp Is ATP concentration consistent? start->check_atp check_compound Is compound stable and soluble? check_atp->check_compound Yes fix_atp Standardize ATP concentration check_atp->fix_atp No check_time Is reaction in linear range? check_compound->check_time Yes fix_compound Use fresh stocks, check solubility check_compound->fix_compound No check_enzyme Is enzyme activity consistent? check_time->check_enzyme Yes fix_time Perform time-course experiment check_time->fix_time No fix_enzyme Validate new enzyme batches check_enzyme->fix_enzyme No end Consistent IC50 check_enzyme->end Yes fix_atp->check_compound fix_compound->check_time fix_time->check_enzyme fix_enzyme->end

Caption: Troubleshooting flowchart for inconsistent IC50 values in kinase assays.

References

refining analytical methods for 2-methyl-1H-pyrrolo[3,2-c]pyridine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of 2-methyl-1H-pyrrolo[3,2-c]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the detection and quantification of this compound?

A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantification, GC-MS provides high sensitivity and structural information, and NMR is unparalleled for definitive structure elucidation.

Q2: What are the expected challenges when developing an HPLC method for this compound?

A2: Due to the basic nature of the pyridine ring, a common issue is peak tailing, which arises from interactions with acidic silanol groups on the stationary phase.[1] Other potential challenges include co-elution with impurities and poor retention on standard C18 columns.

Q3: How can I improve peak shape in HPLC analysis?

A3: To mitigate peak tailing, consider lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate buffer) to protonate residual silanols.[1] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can shield the silanol groups.[1] Using a highly end-capped column or a column with a different stationary phase (e.g., phenyl, cyano) can also significantly improve peak symmetry.

Q4: What are the key considerations for GC-MS analysis of this compound?

A4: Key considerations include ensuring the compound is sufficiently volatile and thermally stable for GC analysis. High temperatures in the GC inlet can sometimes cause degradation of thermally labile compounds.[2][3] Sample preparation is also crucial to minimize matrix effects and prevent contamination of the instrument.[4]

Q5: Are there any known stability issues with this compound?

A5: Pyrrolo-pyridine derivatives can be susceptible to degradation under strongly acidic or alkaline conditions.[5][6] It is advisable to evaluate the stability of the analyte in the chosen sample solvent and mobile phase during method development.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Interaction with residual silanols on the stationary phase.[1]Lower mobile phase pH (2.5-3.0), add a competing base (e.g., TEA), or use an end-capped or alternative chemistry column.[1]
Column overload.Reduce sample concentration or injection volume.
Poor Resolution Inadequate separation from impurities.Optimize mobile phase composition (organic solvent ratio, pH), change the stationary phase, or use a column with smaller particles for higher efficiency.[1]
No or Low Signal Sample concentration too low.Concentrate the sample or increase the injection volume.
Incorrect detection wavelength.Determine the UV maximum of the compound and set the detector accordingly.
Baseline Noise/Drift Contaminated mobile phase or leaks in the system.[7]Use high-purity solvents, degas the mobile phase, and check for leaks in the pump, injector, and detector.[7]
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No Peak Detected Compound not reaching the detector.Check for leaks in the system, ensure proper injection, and verify the column is not blocked.
Degradation in the injector.[2][3]Lower the injector temperature and use a deactivated liner.
Ghost Peaks Carryover from previous injections.Run a blank solvent injection to clean the system. Increase the bake-out time and temperature at the end of the run.
Poor Peak Shape Active sites in the liner or column.Use a deactivated liner and a high-quality, low-bleed GC column.
Irreproducible Results Inconsistent sample preparation or injection technique.[8]Standardize sample preparation procedures and use an autosampler for consistent injections.[8]

Quantitative Data Summary

The following tables provide expected analytical data for this compound based on data from closely related structures. These values should be confirmed experimentally.

Table 1: Estimated HPLC Parameters

Parameter Value Conditions
Retention Time 4-8 minC18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient), Flow Rate: 1.0 mL/min
UV λmax ~230 nm, ~275 nmIn Methanol or Acetonitrile

Table 2: Predicted GC-MS Data (Electron Ionization)

Parameter Value Notes
Molecular Ion (M+) m/z 132Expected for C8H8N2
Major Fragments m/z 131, 104, 78Predicted based on loss of H•, HCN, and the pyrrole ring respectively.

Table 3: Predicted NMR Chemical Shifts (in CDCl3)

Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMR δ 8.0-8.5 (pyridine-H), δ 6.5-7.5 (pyrrole-H), δ 2.5 (methyl-H)Based on similar pyrrolo-pyridine structures.
¹³C NMR δ 140-150 (pyridine-C), δ 110-130 (pyrrole-C), δ ~15 (methyl-C)Based on similar pyrrolo-pyridine structures.

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL with the initial mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in a volatile solvent like methanol or dichloromethane. Dilute to a final concentration of 1-10 µg/mL.

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Visualizations

Troubleshooting_Workflow cluster_0 Chromatography Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_system Check System Basics (Leaks, Connections, Mobile Phase) start->check_system check_method Review Method Parameters (Gradient, Temperature, Flow Rate) check_system->check_method System OK isolate_variable Isolate and Test One Variable at a Time check_system->isolate_variable Issue Found check_column Inspect Column (Age, Contamination, Correct Phase) check_method->check_column Method OK check_method->isolate_variable Issue Found check_column->isolate_variable Column OK check_column->isolate_variable Issue Found solution Problem Resolved isolate_variable->solution Issue Identified consult Consult Senior Scientist or Technical Support isolate_variable->consult Problem Persists

Caption: A high-level workflow for troubleshooting common chromatography issues.

Method_Selection_Logic cluster_1 Analytical Method Selection goal Analytical Goal? quantification Quantification goal->quantification structure_elucidation Structure Elucidation goal->structure_elucidation identification Identification in Complex Matrix goal->identification hplc Use HPLC-UV quantification->hplc lcms Consider LC-MS quantification->lcms Trace Levels nmr Use NMR structure_elucidation->nmr gcms Use GC-MS identification->gcms identification->lcms Non-volatile

Caption: Logical flow for selecting the appropriate analytical method.

References

strategies to increase the potency of 2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at increasing the potency of 2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: We are seeing low potency with our initial this compound lead compound. What are the primary strategic considerations for potency improvement?

A1: Low initial potency is a common challenge. Key strategies to consider for enhancing the potency of the this compound scaffold include:

  • Structure-Activity Relationship (SAR) Exploration: Systematically modify substituents at various positions of the pyrrolopyridine core to understand their impact on biological activity. Key positions for modification often include the N1 position of the pyrrole ring and the C4, C6, and C7 positions of the pyridine ring.

  • Target-Specific Modifications: The optimal substitution pattern is highly dependent on the biological target. For instance, when targeting kinases, modifications that interact with the hinge region, the DFG motif, or allosteric pockets can significantly boost potency.

  • Bioisosteric Replacements: Replace key functional groups with other groups that have similar steric and electronic properties (bioisosteres) to improve potency, selectivity, and pharmacokinetic properties.[1][2][3][4]

  • Scaffold Hopping: In some cases, exploring alternative, yet structurally related, heterocyclic systems (e.g., pyrrolo[2,3-b]pyridines or pyrazolo[3,4-b]pyridines) can lead to improved potency and novel intellectual property.[5]

Q2: What is the general influence of substituents on the potency of pyrrolopyridine derivatives?

A2: The effect of a substituent is target-dependent, but some general trends have been observed in the literature for related pyrrolopyridine scaffolds:

  • Aryl Substituents: The nature of aryl groups appended to the core can be critical. For some targets, electron-donating groups (e.g., -CH3, -OCH3) on a phenyl ring can increase activity, while electron-withdrawing groups (e.g., -F, -Cl) may decrease it, or vice versa.[6]

  • Methyl Groups: The strategic placement of a methyl group can enhance metabolic stability and potency.[7]

  • Hydrogen Bond Donors/Acceptors: Introducing groups capable of forming hydrogen bonds at specific positions can lead to significant gains in potency by interacting with key amino acid residues in the target's active site.[8][9]

Q3: Our compounds are potent but suffer from poor metabolic stability. How can we address this?

A3: Poor metabolic stability is a frequent hurdle. Consider the following approaches:

  • Blocking Metabolic Hotspots: Identify the positions on your molecule most susceptible to metabolic degradation (metabolic hotspots) and introduce modifications to block these sites. For example, replacing a metabolically labile hydrogen with a fluorine or a methyl group can improve stability.

  • Introduction of Heteroatoms: Incorporating nitrogen atoms into a phenyl ring to create a pyridine ring, for example, can sometimes alter the metabolic profile favorably.

  • Bioisosteric Replacements: Certain bioisosteric replacements can enhance metabolic stability. For instance, replacing a metabolically susceptible phenyl ring with a pyrazole or other heterocyclic ring can be effective.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of activity after modification The modification disrupts a key binding interaction (e.g., hydrogen bond, hydrophobic interaction).- Re-evaluate the binding mode of your parent compound. - Perform smaller, more conservative modifications around the site of the detrimental change. - Consider if the modification altered the electronics or conformation of the molecule unfavorably.
High in vitro potency, but low cellular activity - Poor cell permeability. - High efflux by transporters. - Intracellular metabolism.- Optimize physicochemical properties (e.g., reduce polarity, molecular weight). - Investigate if your compound is a substrate for efflux pumps like P-glycoprotein. - Co-dose with an efflux pump inhibitor in vitro to test this hypothesis.
Difficulty in synthesizing desired analogs - Unstable intermediates. - Poor reaction yields.- Explore alternative synthetic routes. The literature describes various methods for the synthesis of substituted pyrrolopyridines.[10] - Protect sensitive functional groups during synthesis.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical SAR data for a series of this compound derivatives targeting a generic kinase. This illustrates how systematic modifications can influence potency.

Compound ID R1 (N1-position) R2 (C6-position) Kinase IC50 (nM)
LEAD-001 HPhenyl5,200
MOD-002 CH3Phenyl3,500
MOD-003 H4-Methoxyphenyl1,200
MOD-004 H4-Fluorophenyl8,500
MOD-005 HPyridin-4-yl950
MOD-006 CH34-Methoxyphenyl85

This is example data and not from a specific publication.

Experimental Protocols

General Procedure for Suzuki Coupling to Introduce Aryl Substituents at C6:

This protocol is a generalized procedure based on common synthetic methods for creating C-C bonds on pyridine-like scaffolds.

  • Reaction Setup: To a solution of 6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the corresponding arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: The mixture is degassed with argon for 15-20 minutes. A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is then added.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start 6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine suzuki Suzuki Coupling start->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki purification Purification suzuki->purification product 6-Aryl Derivative purification->product in_vitro In Vitro Kinase Assay product->in_vitro cellular Cellular Proliferation Assay product->cellular potency Determine IC50/EC50 in_vitro->potency cellular->potency analysis analysis potency->analysis SAR Analysis

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Inhibition of a generic kinase signaling pathway.

logical_relationship cluster_core Core Scaffold cluster_strategies Potency Enhancement Strategies cluster_outcomes Desired Outcomes core This compound sar SAR at N1, C4, C6, C7 core->sar bioisosteres Bioisosteric Replacement core->bioisosteres scaffold_hopping Scaffold Hopping core->scaffold_hopping potency Increased Potency sar->potency selectivity Improved Selectivity sar->selectivity bioisosteres->potency bioisosteres->selectivity pk_props Better PK Properties bioisosteres->pk_props scaffold_hopping->potency

Caption: Strategies for improving compound properties.

References

Validation & Comparative

Comparative Guide to the Biological Target Validation of 2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target validation for compounds based on the 2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. The primary biological target identified for this class of compounds is the Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint in mitosis.[1] Inhibition of MPS1 is a promising therapeutic strategy in oncology, as tumor cells with chromosomal instability are particularly dependent on its function for survival.[1]

This document compares a representative 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, with other well-characterized MPS1 inhibitors, providing supporting experimental data and detailed protocols for key validation assays.

Performance Comparison of MPS1 Kinase Inhibitors

The following table summarizes the in vitro potency and cellular activity of CCT251455 and alternative MPS1 inhibitors.

CompoundScaffoldTargetBiochemical IC50 (nM)Cellular IC50 (nM)Notes
CCT251455 1H-pyrrolo[3,2-c]pyridineMPS140160 (HCT116 GI50)Potent and selective MPS1 inhibitor.[1]
CFI-402257 Pyrazolo[1,5-a]pyrimidineMPS11.76.5 (EC50)Highly selective and orally bioavailable.[2][3]
BAY 1161909 (Empesertib) TriazolopyridineMPS1< 1< 400 (HeLa proliferation)Potent MPS1 inhibitor in clinical trials.[4][5][6]
NMS-P715 Pyrazolo[4,3-h]quinazolineMPS118265 (SAC override EC50)Selective, ATP-competitive inhibitor.[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Biochemical MPS1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MPS1 kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant full-length MPS1 enzyme.

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[10]

    • Substrate (e.g., Myelin Basic Protein (MBP)).[10]

    • ATP (at a concentration around the Km value).

    • [γ-³³P]ATP.

    • Test compounds dissolved in DMSO.

    • P81 phosphocellulose filter plates.

    • 3% Phosphoric acid.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the MPS1 enzyme and substrate in the kinase reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution). A DMSO-only control is included.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 45 minutes).[10]

    • Terminate the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a P81 filter plate, which binds the phosphorylated substrate.

    • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated ³³P radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular MPS1 Autophosphorylation Assay

This cell-based assay measures the inhibition of MPS1 autophosphorylation, a marker of its activation, within cancer cells.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line (e.g., HCT116, HeLa).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies:

      • Primary antibody against phospho-MPS1 (e.g., pT676).

      • Primary antibody against total MPS1.

      • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorescent dye).

    • SDS-PAGE gels and Western blotting equipment.

    • Chemiluminescent or fluorescent detection reagents.

  • Procedure:

    • Plate the cancer cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-6 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-MPS1, followed by the appropriate secondary antibody.

    • Detect the signal using a suitable imaging system.

    • Strip the membrane and re-probe with an antibody against total MPS1 to normalize for protein loading.

    • Quantify the band intensities and calculate the IC50 value for the inhibition of MPS1 autophosphorylation.

Cell Proliferation (GI50) Assay

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line (e.g., HCT116, A375P).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density.

    • Allow the cells to attach and grow for 24 hours.

    • Add the test compounds at a range of concentrations in triplicate or quadruplicate.

    • Incubate the cells for a prolonged period, typically 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control cells.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MPS1 Signaling Pathway in Spindle Assembly Checkpoint

The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint (SAC), a critical pathway for ensuring proper chromosome segregation during mitosis.

MPS1_Signaling_Pathway MPS1 MPS1 (Active) KNL1 KNL1 MPS1->KNL1 phosphorylates BUB1 BUB1 KNL1->BUB1 recruits MAD1 MAD1 BUB1->MAD1 recruits MAD2_open MAD2 (Open) MAD1->MAD2_open binds MAD2_closed MAD2 (Closed) MAD2_open->MAD2_closed conformational change MCC MCC (MAD2-CDC20-BUB3-BUBR1) MAD2_closed->MCC forms MAD2_closed->MCC APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers

Caption: MPS1 kinase phosphorylates KNL1 at unattached kinetochores, initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) to prevent premature anaphase.

Experimental Workflow for MPS1 Inhibitor Validation

This workflow outlines the key steps in validating a novel MPS1 inhibitor, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Biochemical_Screening Biochemical Screening (Kinase Inhibition Assay) Cellular_Assays Cellular Assays (MPS1 Autophosphorylation, Proliferation) Biochemical_Screening->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies (SAC Override, Aneuploidy) Cellular_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Biochemical_Screening Iterative Improvement Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: A typical workflow for the validation of an MPS1 inhibitor, progressing from in vitro biochemical assays to cellular and mechanistic studies, and finally to in vivo evaluation to identify a clinical candidate.

References

Efficacy of 2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Compared to Known Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological efficacy of derivatives of the 2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold against established inhibitors. This analysis is based on available experimental data for its derivatives, which have shown inhibitory activity across different cellular pathways, including tubulin polymerization and key kinase signaling cascades.

Derivatives of the heterocyclic scaffold this compound have emerged as promising candidates in the landscape of small molecule inhibitors. Research has demonstrated that modifications to this core structure yield compounds with potent anti-cancer properties. Notably, these derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site, and as inhibitors of critical signaling kinases such as MEK, JNK, and mTOR. This guide synthesizes the available data to offer a comparative overview of their performance against well-known inhibitors in these respective classes.

I. Inhibition of Tubulin Polymerization

A significant area of investigation for 1H-pyrrolo[3,2-c]pyridine derivatives has been their role as anti-mitotic agents that interfere with microtubule dynamics. Specifically, they have been identified as colchicine-binding site inhibitors, a class of molecules that prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.

Comparative Efficacy Data

The following table summarizes the in vitro anti-proliferative activity of a potent 1H-pyrrolo[3,2-c]pyridine derivative, designated as 10t , against several cancer cell lines, compared with established tubulin polymerization inhibitors, Colchicine and Combretastatin A-4.

Compound/InhibitorHeLa (IC50, µM)SGC-7901 (IC50, µM)MCF-7 (IC50, µM)Tubulin Polymerization (IC50, µM)
1H-pyrrolo[3,2-c]pyridine derivative (10t) 0.12[1]0.15[1]0.21[1]Not explicitly quantified, but potent inhibition observed at 3 µM and 5 µM
ColchicineVaries (typically low nM to low µM range)Varies (typically low nM to low µM range)Varies (typically low nM to low µM range)1.2 - 10.6[2]
Combretastatin A-4Varies (typically low nM range)Varies (typically low nM range)Varies (typically low nM range)~1.84 - 3.8[3]

II. Kinase Inhibition

A specific derivative of 1H-pyrrolo[3,2-c]pyridine, KIST101029 , has been shown to inhibit key kinases in the MAPK and mTOR signaling pathways.[4] These pathways are crucial for cell proliferation, survival, and transformation, making them important targets in cancer therapy.

Comparative Efficacy Data

The tables below present the IC50 values of known inhibitors for MEK, JNK, and mTOR kinases to provide a benchmark for the potential efficacy of this compound derivatives. While specific IC50 values for KIST101029 against these kinases are not provided in the available literature, its demonstrated inhibitory effect positions it within this landscape.[4]

MEK Inhibitors

InhibitorMEK1 (IC50, nM)MEK2 (IC50, nM)
Trametinib~2[5]~2[5]
Selumetinib14[6]-
U012672[5]58[5]
Cobimetinib4.2[7]-

JNK Inhibitors

InhibitorJNK1 (IC50, nM)JNK2 (IC50, nM)JNK3 (IC50, nM)
SP60012540[8]40[8]90[8]
JNK-IN-84.7[8]18.7[8]1[8]
Tanzisertib (CC-930)61[9]7[9]6[9]
Bentamapimod (AS602801)80[9][10]90[9][10]230[9][10]

mTOR Inhibitors

InhibitormTOR (IC50, nM)
Rapamycin~0.1[11]
Torkinib (PP242)8[11]
AZD80550.8[11]
OSI-02722 (mTORC1), 65 (mTORC2)[12]

Another pyrrolopyridine isomer, a pyrrolo[3,2-c]pyridine derivative, has been noted for its inhibitory effect on FMS kinase.[13] Below are IC50 values for known FMS kinase inhibitors.

FMS Kinase Inhibitors

InhibitorFMS (IC50, nM)
Pexidartinib (PLX3397)20[]
Sorafenib- (Inhibits c-Fms)
Pazopanib146[]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate the efficacy of these inhibitors.

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity).

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. A GTP stock solution is prepared. The test compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The plate reader is pre-warmed to 37°C. The test compound, control compounds, or vehicle are added to the wells on ice.

  • Initiation of Polymerization: The reaction is initiated by adding the cold tubulin solution containing GTP to each well.

  • Data Acquisition: The plate is immediately placed in the pre-warmed plate reader, and the absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC50 value is calculated from a dose-response curve.

Kinase Assays (General Protocol)

Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. Common methods include radiometric assays, fluorescence-based assays, and luminescence-based assays (e.g., ADP-Glo™).

  • Reagent Preparation: Recombinant kinase, the specific substrate, and ATP are prepared in a kinase assay buffer. The test inhibitor is serially diluted.

  • Reaction Setup: The kinase, substrate, and inhibitor are combined in the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Detection:

    • Radiometric: The incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate is measured.

    • Fluorescence/Luminescence: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a specific antibody or a coupled enzyme system that generates a fluorescent or luminescent signal.

  • Data Analysis: The signal is measured using a suitable plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined from the dose-response curves.

Visualizing the Mechanisms of Action

To better understand the biological context of these inhibitors, the following diagrams illustrate the targeted signaling pathways.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Pyrrolo_Pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Colchicine_Site Colchicine Binding Site on β-tubulin Pyrrolo_Pyridine_Derivative->Colchicine_Site Inhibition Inhibition of Polymerization Colchicine_Site->Inhibition

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

MAPK_mTOR_Pathway cluster_mapk MAPK Pathway cluster_mtor PI3K/AKT/mTOR Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors_MAPK JNK->Transcription_Factors_MAPK Cell_Proliferation_Survival_MAPK Cell Proliferation, Survival Transcription_Factors_MAPK->Cell_Proliferation_Survival_MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis_Growth Protein Synthesis, Cell Growth mTOR->Protein_Synthesis_Growth KIST101029 KIST101029 (Pyrrolo[3,2-c]pyridine Derivative) KIST101029->MEK Inhibits KIST101029->JNK Inhibits KIST101029->mTOR Inhibits

Caption: Inhibition of MAPK and mTOR signaling pathways by KIST101029.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound_Prep Prepare Test Compound (this compound derivative) Assay Perform Assay (e.g., Polymerization, Kinase) Compound_Prep->Assay Target_Prep Prepare Target (e.g., Tubulin, Kinase) Target_Prep->Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Luminescence) Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Comparison Compare Efficacy with Known Inhibitors IC50_Determination->Comparison Cell_Culture Culture Cancer Cell Lines Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Cellular Determine Anti-proliferative IC50 Viability_Assay->IC50_Cellular IC50_Cellular->Comparison

Caption: General experimental workflow for inhibitor efficacy comparison.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Methyl-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methyl-1H-pyrrolo[3,2-c]pyridine analogs, focusing on their development as potent therapeutic agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors and other therapeutic agents.[1][2] This guide will focus on the SAR of analogs based on this scaffold, with a particular emphasis on their anticancer properties as colchicine-binding site inhibitors and their role as inhibitors of Monopolar Spindle 1 (MPS1) kinase.

SAR of 1H-pyrrolo[3,2-c]pyridine Analogs as Colchicine-Binding Site Inhibitors

A recent study detailed the design, synthesis, and biological evaluation of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potent anticancer agents that act as colchicine-binding site inhibitors on tubulin.[1][3] The general structure of these analogs is depicted below.

Data Presentation: Antiproliferative Activity

The in vitro antiproliferative activities of the synthesized compounds were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), using the MTT assay. The results are summarized in the table below.[1]

CompoundR (B-ring substituent)HeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl0.851.231.56
10c m-Tolyl0.560.780.99
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.020.030.03

Table 1: In vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine analogs.[1]

Key SAR Insights:

  • The presence of a 3,4,5-trimethoxyphenyl moiety as the A-ring was a crucial design element for potent activity.[1]

  • The nature of the B-ring substituent (R) significantly influenced the antiproliferative activity.

  • Among the various substitutions, an indolyl moiety at the B-ring position (compound 10t ) resulted in the most potent activity against all three cell lines, with IC₅₀ values in the nanomolar range (0.12 to 0.21 μM).[1][3]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

  • Cell Culture: HeLa, SGC-7901, and MCF-7 cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[1]

Tubulin Polymerization Assay

  • A reaction mixture containing tubulin, GTP, and a fluorescence reporter in buffer was prepared.

  • The test compound (e.g., 10t ) or a control was added to the mixture.

  • The fluorescence intensity was monitored over time at 37°C. Inhibition of tubulin polymerization is observed as a decrease in the fluorescence signal compared to the control. Compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[1][3]

Mandatory Visualization

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation cluster_pathway Signaling Pathway of Tubulin Polymerization Inhibition cell_culture 1. Cancer Cell Culture (HeLa, SGC-7901, MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations) seeding->treatment mtt_assay 4. MTT Assay (Cell Viability) treatment->mtt_assay ic50 5. IC50 Determination mtt_assay->ic50 compound Compound 10t tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization disruption Microtubule Disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Workflow for evaluating anticancer activity and the mechanism of action.

SAR of 1H-pyrrolo[3,2-c]pyridine Analogs as MPS1 Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for the development of inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint. Structure-based design led to the optimization of a high-throughput screening hit into a potent and selective MPS1 inhibitor.[2]

Data Presentation: MPS1 Inhibition and Antiproliferative Activity

CompoundC-2 SubstituentMPS1 IC₅₀ (μM)HCT116 GI₅₀ (μM)
8 (HTS Hit) (structure not shown)Potent but nonselective-
25 1H-Pyrazol-4-yl(Potent)-
36 Imidazole(Less potent than 25)-
65 (Optimized) 1-Methylpyrazole0.040.16

Table 2: In vitro and cell-based potency of selected 1H-pyrrolo[3,2-c]pyridine analogs as MPS1 inhibitors.[2]

Key SAR Insights:

  • The study highlighted a "tight SAR" along the C-2 position of the pyrrolopyridine scaffold.[2]

  • Substitution at the C-2 position with a 1-methylpyrazole group (as in compound 65 ) was found to be optimal for high potency against MPS1.[2]

  • The optimized compound 65 demonstrated excellent translation from biochemical potency (MPS1 IC₅₀ = 0.04 μM) to cell-based antiproliferative activity (HCT116 GI₅₀ = 0.16 μM).[2]

Experimental Protocols

MPS1 Kinase Assay (Biochemical)

A typical kinase assay would involve:

  • Incubation of recombinant MPS1 enzyme with a substrate (e.g., a peptide) and ATP in a suitable buffer.

  • Addition of the test compound at various concentrations.

  • Detection of substrate phosphorylation, often using a method like ADP-Glo or a fluorescence-based readout, to determine the extent of kinase inhibition.

  • Calculation of IC₅₀ values from the dose-response data.

Cell-Based Antiproliferative Assay (HCT116)

The antiproliferative activity in HCT116 cells was likely determined using a standard method such as the MTT or CellTiter-Glo assay, similar to the protocol described in the previous section, to measure cell viability after a defined period of compound exposure.

Mandatory Visualization

G cluster_sar Structure-Activity Relationship Logic for MPS1 Inhibitors scaffold 1H-pyrrolo[3,2-c]pyridine Scaffold c2_position C-2 Position (Key for SAR) scaffold->c2_position substitution Substituent Modification c2_position->substitution potency Biological Potency (MPS1 Inhibition) substitution->potency selectivity Kinase Selectivity substitution->selectivity

Caption: Logical relationship in the SAR of MPS1 inhibitors.

Comparison with Other Pyrrolopyridine Isomers

While this guide focuses on this compound, it is noteworthy that other pyrrolopyridine isomers also exhibit significant biological activities. For instance:

  • 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of JAK1, FGFR, and CDK8.[4][5][6]

  • Pyrrolo[2,3-d]pyrimidines are recognized as effective inhibitors of EGFR and VEGFR tyrosine kinases.[7]

The diverse biological targets of these related scaffolds underscore the versatility of the pyrrolopyridine core in drug discovery. The specific arrangement of the nitrogen atoms within the bicyclic system plays a critical role in determining the target selectivity and overall pharmacological profile.

Conclusion

The this compound scaffold is a promising starting point for the design of potent and selective inhibitors for various therapeutic targets, particularly in oncology. The SAR studies highlighted in this guide demonstrate that modifications at key positions, such as the C-2 and C-6 positions, can lead to significant improvements in biological activity. The data presented here, along with the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel drugs based on this versatile heterocyclic system.

References

Comparative Cross-Reactivity Profile of 2-methyl-1H-pyrrolo[3,2-c]pyridine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-methyl-1H-pyrrolo[3,2-c]pyridine. Due to the limited publicly available, specific cross-reactivity data for this exact molecule, this guide leverages data from structurally related pyrrolopyridine isomers to infer a potential off-target profile and to highlight key considerations for its development. The comparison is based on known primary targets of different pyrrolopyridine scaffolds, offering a framework for assessing potential polypharmacology.

Comparison with Alternative Pyrrolopyridine Scaffolds

The pyrrolopyridine scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various protein classes. The specific arrangement of the nitrogen atom in the pyridine ring and the fusion position of the pyrrole ring significantly influence the target selectivity. Below is a summary of the primary targets identified for different pyrrolopyridine isomers, which can suggest potential cross-reactivity for this compound.

ScaffoldPrimary Target(s)Therapeutic AreaReference
1H-pyrrolo[3,2-c]pyridine Tubulin (Colchicine Binding Site) Oncology[1]
1H-pyrrolo[2,3-b]pyridineJanus Kinase 1 (JAK1)Inflammation, Autoimmune Diseases[2]
1H-pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptor (FGFR)Oncology[3]
1H-pyrrolo[2,3-b]pyridinePhosphodiesterase 4B (PDE4B)Inflammatory Diseases, CNS Disorders[4]
1H-pyrrolo[2,3-c]pyridineLysine-Specific Demethylase 1 (LSD1)Oncology[5][6][7]
2,3-dihydro-1H-pyrrolo[3,4-c]pyridineNicotinamide Phosphoribosyltransferase (NAMPT)Oncology[8]
Pyrrolo[3,4-c]pyrazoleGlycogen Synthase Kinase 3 (GSK3)Neurological Disorders[9]
Pyrrolo[2,3-d]pyrimidineMulti-kinase (EGFR, Her2, VEGFR2, CDK2)Oncology[10]

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, a broad panel screening against a diverse set of protein targets is essential. Kinase profiling is a common starting point for many small molecules.

Kinome-Wide Cross-Reactivity Profiling (Example: KINOMEscan™)

This method provides a quantitative measure of the binding affinity of a compound against a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated with a specific kinase that is tagged with DNA. An immobilized, non-selective ligand for the kinase active site is also present. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Methodology:

  • Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.

  • Assay Plate Preparation: A multi-well plate is prepared containing the immobilized kinase ligand.

  • Binding Reaction: The DNA-tagged kinases from a large panel (e.g., up to 468 kinases) are individually incubated with the test compound at each concentration in the prepared wells.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as the dissociation constant (Kd) or the percent of control, which indicates the binding affinity of the compound for each kinase. Lower Kd values signify stronger binding. The data can be visualized using a TREEspot™ diagram, which maps the binding interactions onto a representation of the human kinome.[11]

Visualizations

Kinase Cross-Reactivity Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Incubation Competitive Binding Incubation Test_Compound->Incubation Kinase_Panel Panel of DNA-tagged Kinases Kinase_Panel->Incubation Assay_Plates Assay Plates with Immobilized Ligand Assay_Plates->Incubation Washing Wash Unbound Kinase Incubation->Washing Elution_Quant Quantification (qPCR) Washing->Elution_Quant Data_Processing Calculate Kd or % of Control Elution_Quant->Data_Processing Visualization Generate TREEspot™ and Selectivity Profile Data_Processing->Visualization

Caption: A generalized workflow for determining kinase cross-reactivity using a competitive binding assay.

Potential Signaling Pathway Involvement: JAK/STAT Pathway

Given that some pyrrolopyridine analogs are potent JAK1 inhibitors, it is conceivable that this compound could exhibit off-target effects on the JAK/STAT signaling pathway.[2] This pathway is crucial for cytokine signaling and immune response.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and a potential point of inhibition for a cross-reactive compound.

References

In Vivo Therapeutic Potential of Pyrrolo[3,4-c]pyridine-Based NAMPT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of a novel 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), against other NAMPT inhibitors and a standard-of-care chemotherapy in a preclinical prostate cancer model. The data presented is based on published experimental findings to facilitate an objective evaluation.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. Many tumors overexpress NAMPT, making it a compelling target for cancer therapy. The inhibition of NAMPT leads to NAD+ depletion, disrupting tumor cell metabolism and inducing cell death. This guide focuses on a promising 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (referred to herein as Compound 18), which has demonstrated significant in vivo efficacy. Its performance is compared with FK866, a well-characterized experimental NAMPT inhibitor, and Docetaxel, a standard chemotherapeutic agent for prostate cancer.

Comparative In Vivo Efficacy

The following table summarizes the in vivo anti-tumor activity of Compound 18, FK866, and Docetaxel in a human prostate cancer (PC-3) xenograft mouse model.

CompoundDosage and AdministrationTumor Growth Inhibition (TGI)Model SystemReference
Compound 18 Data not publicly availableEfficacious in a PC-3 mouse xenograft modelPC-3 human prostate cancer xenograft in nude mice[1]
FK866 20 mg/kg/day, intraperitoneallySignificant tumor growth delayPancreatic cancer (KP4) xenograft in nude mice[2]
Docetaxel 15 mg/kgSignificant tumor regressionPC-3 human prostate cancer xenograft[3]

Note: Direct comparative studies for Compound 18's TGI percentage are not publicly available; however, its efficacy has been established[1]. Data for FK866 is presented from a different cancer model to illustrate its in vivo activity as a NAMPT inhibitor.

Comparative Pharmacokinetics in Mice

A summary of the pharmacokinetic profiles of Compound 18 and FK866 in mice is provided below.

CompoundAdministrationCmaxTmaxHalf-life (t1/2)BioavailabilityReference
Compound 18 OralSatisfactory mouse PK properties reported---[1]
FK866 5 mg/kg, IntravenousLinear PK tendency up to 10 mg/kg---[4]

Note: Specific pharmacokinetic values for Compound 18 are not publicly detailed, though satisfactory properties have been noted[1].

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

NAMPT_Inhibition_Pathway Signaling Pathway of NAMPT Inhibition cluster_salvage NAD+ Salvage Pathway cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Cellular Effects Nicotinamide (NAM) Nicotinamide (NAM) NAMPT NAMPT Nicotinamide (NAM)->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD+ NAD+ NMNAT->NAD+ ATP_Depletion ATP Depletion NAD+->ATP_Depletion Required for Glycolysis & OxPhos PARP_Inhibition PARP Inhibition (Impaired DNA Repair) NAD+->PARP_Inhibition Required for DNA Repair Sirtuin_Inhibition Sirtuin Inhibition NAD+->Sirtuin_Inhibition Required for Activity Compound_18 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative (Compound 18) Compound_18->NAMPT FK866 FK866 FK866->NAMPT Apoptosis Apoptosis ATP_Depletion->Apoptosis PARP_Inhibition->Apoptosis Experimental_Workflow In Vivo Xenograft Study Workflow Cell_Culture 1. PC-3 Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Compound 18, FK866, Docetaxel) Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Excision, Histology, etc.) Data_Collection->Endpoint

References

A Comparative Benchmarking Guide to 2-methyl-1H-pyrrolo[3,2-c]pyridine and Other Key Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and therapeutic potential of a drug candidate. This guide provides an objective, data-driven comparison of 2-methyl-1H-pyrrolo[3,2-c]pyridine against other prominent heterocyclic systems, including imidazopyridines, pyrazolopyrimidines, and isomeric pyrrolopyridines. The following sections present a synthesis of experimental data on their anticancer activities and pharmacokinetic properties, supplemented with detailed experimental protocols and logical workflow diagrams to aid in the evaluation and strategic selection of these important scaffolds.

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative potential of this compound and its derivatives has been evaluated against a range of human cancer cell lines. For a comprehensive comparison, their performance is benchmarked against other significant heterocyclic compounds, with a particular focus on melanoma cell lines where available data allows for a more direct comparison. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Comparative Antiproliferative Activity (IC50 in µM) Against Human Cancer Cell Lines

Compound ClassSpecific Derivative/ScaffoldHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)A375P (Melanoma)Other Melanoma Cell Lines
1H-Pyrrolo[3,2-c]pyridine Diarylurea derivative 8g ---0.05 [1]-
Diarylamide derivative 9d ---0.08 [1]-
6-(indolyl)-1-(3,4,5-trimethoxyphenyl)-0.12 [2][3]0.15 [2][3]0.21 [2][3]--
Imidazopyridine Imidazo[1,2-a]pyridine derivative----SKMEL-28: 1.63 [1]
Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine 5h ----HCT-116: 1.51 [4][5]
Pyrazolo[1,5-a]pyrimidine 6c --7.68 [4][5]--
Azaindole Isomers 4-Azaindole derivative (c-Met inhibitor)----GTL-16: 0.012 [6]
7-Azaindole derivative (PI3Kγ inhibitor)----THP-1 (Leukemia): 0.4 [7]
Pyrrolo[2,3-b]pyridine (FGFR1 inhibitor)----4T1 (Murine Breast Cancer): Potent Inhibition[8][9]

Note: A lower IC50 value indicates greater potency. Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

In Vitro Antiproliferative Activity Assessment: MTT Assay

The majority of the cited in vitro cytotoxicity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7, A375P)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing only the solvent) and a negative control (untreated cells) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11][12]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.[10][11][12]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

Principle: This protocol describes the determination of key pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC) of a test compound in mice following administration via a specific route (e.g., intravenous or oral).

Materials and Animals:

  • Test compound formulated in a suitable vehicle

  • Male or female mice (e.g., C57BL/6 or BALB/c)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Mice are acclimatized to the laboratory conditions before the study. The test compound is administered to the mice at a specific dose via the chosen route (e.g., a single intravenous bolus injection or oral gavage).[8][14]

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, blood samples are collected from a small number of animals at each time point.[14] Serial bleeding from the same animal can also be performed.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using appropriate software.[15]

Visualizing Key Processes and Relationships

To further elucidate the concepts and workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of test compounds A->B C Treat cells with compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I PK_Study_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis A Administer compound to mice (IV or PO) B Collect blood samples at time points A->B C Process blood to obtain plasma B->C D Quantify compound concentration by LC-MS/MS C->D E Plot plasma concentration vs. time D->E F Calculate PK parameters (Cmax, t1/2, AUC) E->F Heterocycle_Comparison_Logic Start Start: Select Heterocyclic Scaffold Core Core Scaffold Start->Core PyrroloPyridine This compound Core->PyrroloPyridine ImidazoPyridine Imidazopyridine Core->ImidazoPyridine PyrazoloPyrimidine Pyrazolopyrimidine Core->PyrazoloPyrimidine OtherAzaindoles Other Azaindole Isomers Core->OtherAzaindoles Evaluation Evaluate Key Properties PyrroloPyridine->Evaluation ImidazoPyridine->Evaluation PyrazoloPyrimidine->Evaluation OtherAzaindoles->Evaluation Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) Evaluation->Activity PK Pharmacokinetic Profile (ADME) Evaluation->PK SAR Structure-Activity Relationship Evaluation->SAR Decision Select Lead Scaffold for Optimization Activity->Decision PK->Decision SAR->Decision

References

Unveiling the Action of 2-methyl-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to its Mechanism as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives as potent anticancer agents targeting the colchicine-binding site of tubulin. We will delve into its mechanism of action, supported by experimental data, and compare its performance with established tubulin inhibitors. Detailed protocols for key validation experiments are also provided to facilitate further research.

Mechanism of Action: Disrupting the Cellular Skeleton

Recent studies have identified derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on β-tubulin, a critical protein component of microtubules.[1] Microtubules are dynamic polymers essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

By occupying the colchicine-binding site, this compound and its analogs prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in cancer cell death. The primary consequences of this inhibition are:

  • Mitotic Arrest: Without functional microtubules to form the mitotic spindle, cancer cells are unable to properly segregate their chromosomes during cell division. This triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.[1]

The following diagram illustrates the proposed signaling pathway:

This compound This compound β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) This compound->β-tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis cluster_0 Genetic Validation Workflow siRNA Knockdown siRNA Knockdown Drug Resistance Profiling Drug Resistance Profiling siRNA Knockdown->Drug Resistance Profiling Induces Tubulin Mutation Tubulin Mutation Tubulin Mutation->Drug Resistance Profiling Induces Validate Target Engagement Validate Target Engagement Drug Resistance Profiling->Validate Target Engagement

References

Assessing the Selectivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, a novel class of colchicine-binding site inhibitors, against the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). The primary biological target for this class of compounds is tubulin, a critical component of the cytoskeleton. By inhibiting tubulin polymerization, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies.

Introduction to 1H-Pyrrolo[3,2-c]pyridine Derivatives

Recent studies have identified a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that act at the colchicine-binding site.[1][2] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For the purpose of this guide, we will focus on one of the most potent compounds from a recently synthesized series, referred to as Compound 10t [6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine], as a representative of this chemical class.[1]

Comparative Analysis: Compound 10t vs. Combretastatin A-4

The selectivity of an anticancer agent is a crucial determinant of its therapeutic index. While broad-spectrum kinase or receptor screening data for Compound 10t is not publicly available, we can assess its selectivity based on its potent on-target activity and its differential effects on cancerous versus non-cancerous cell lines, where available. Combretastatin A-4, a natural product, serves as a benchmark for a potent tubulin inhibitor that also targets the colchicine binding site.

Table 1: In Vitro Antiproliferative Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 10t and the comparator, Combretastatin A-4, against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
Compound 10t 0.12 µM[1]0.15 µM[1]0.21 µM[1]
Combretastatin A-4 0.003 µM[2]Not ReportedNot Reported

Note: The IC50 values for Combretastatin A-4 can vary between studies and cell lines. The value presented is from a representative study for comparison.

Table 2: Tubulin Polymerization Inhibition

This table presents the concentration required for significant inhibition of tubulin polymerization in vitro.

CompoundEffective Inhibitory Concentration
Compound 10t Potent inhibition at 3 µM and 5 µM[3]
Combretastatin A-4 Effective inhibition in the low micromolar range[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives, such as Compound 10t, is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of α/β-tubulin heterodimers into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and subsequently inducing apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Drug-Target Interaction cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Tubulin Dimers Depolymerization Compound_10t 1H-pyrrolo[3,2-c]pyridine (Compound 10t) Colchicine_Site Colchicine Binding Site on β-Tubulin Compound_10t->Colchicine_Site Binds to Colchicine_Site->Tubulin Dimers Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Failure Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare tubulin solution (e.g., 2 mg/mL in assay buffer) on ice. B Add GTP and fluorescent reporter (e.g., DAPI) to tubulin solution. A->B C Dispense tubulin mix into a pre-warmed 96-well plate. B->C D Add test compounds (e.g., Compound 10t), positive control (e.g., Nocodazole), and vehicle control. C->D E Incubate at 37°C in a fluorescence plate reader. D->E F Measure fluorescence intensity over time (e.g., every minute for 60 minutes). E->F G Analyze data to determine the rate and extent of polymerization. F->G G cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compound and controls. A->B C Incubate for a specified period (e.g., 24-72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours at 37°C. C->D E Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure the absorbance at ~570 nm using a microplate reader. E->F G Calculate cell viability and determine the IC50 value. F->G

References

head-to-head comparison of different synthetic routes for 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine, a key scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two prominent methods: a modified Batcho-Leimgruber synthesis and a classical Madelung-type cyclization. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on factors such as laboratory resources, scale of synthesis, and desired purity. The modified Batcho-Leimgruber synthesis offers a more modern and potentially higher-yielding approach, while the Madelung-type cyclization represents a more classical and direct method.

ParameterModified Batcho-Leimgruber SynthesisMadelung-Type Cyclization
Starting Material 2-Chloro-3-methylpyridine3-Amino-4-methylpyridine
Key Steps Nitration, Enamine formation, Reductive cyclizationAcylation, Base-mediated cyclization
Overall Yield Moderate to GoodVariable, often moderate
Reaction Conditions Multi-step, requires handling of nitric/sulfuric acids and reducing agentsHigh temperatures, strong base required
Scalability Potentially more scalable due to milder cyclization conditionsHigh temperatures can pose scalability challenges
Key Advantages Convergent approach, potential for diversificationFewer steps, more direct route
Key Disadvantages Longer synthetic sequence, use of hazardous reagentsHarsh reaction conditions, potential for low yields

Synthetic Route 1: Modified Batcho-Leimgruber Synthesis

This synthetic pathway adapts the principles of the Batcho-Leimgruber indole synthesis to the pyridine ring system. The synthesis commences with the nitration of a readily available substituted pyridine, followed by the formation of a key enamine intermediate, which then undergoes a reductive cyclization to construct the desired pyrrolo[3,2-c]pyridine core.

batcho_leimgruber Modified Batcho-Leimgruber Synthesis start 2-Chloro-3-methylpyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Chloro-3-methyl-4-nitropyridine step1->intermediate1 step2 Enamine Formation (DMF-DMA) intermediate1->step2 intermediate2 (E)-1-(2-Chloro-4-nitropyridin-3-yl)-N,N-dimethylethenamine step2->intermediate2 step3 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) intermediate2->step3 product This compound step3->product

A modified Batcho-Leimgruber approach to this compound.
Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-methyl-4-nitropyridine To a stirred solution of 2-chloro-3-methylpyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2-chloro-3-methyl-4-nitropyridine.

Step 2: Synthesis of (E)-1-(2-Chloro-4-nitropyridin-3-yl)-N,N-dimethylethenamine A solution of 2-chloro-3-methyl-4-nitropyridine in N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound The crude enamine is dissolved in a mixture of iron powder and acetic acid. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then basified with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give this compound.

Synthetic Route 2: Madelung-Type Cyclization

This classical approach involves the intramolecular cyclization of an N-acylated aminopicoline. The synthesis is more direct but often requires harsh reaction conditions, including a strong base and high temperatures, to effect the ring closure.

madelung Madelung-Type Cyclization start 3-Amino-4-methylpyridine step1 Acylation (Acetic anhydride) start->step1 intermediate1 N-(4-Methylpyridin-3-yl)acetamide step1->intermediate1 step2 Intramolecular Cyclization (Strong base, e.g., NaNH2 or t-BuOK, high temp.) intermediate1->step2 product This compound step2->product

A Madelung-type cyclization for the synthesis of this compound.
Experimental Protocol:

Step 1: Synthesis of N-(4-Methylpyridin-3-yl)acetamide 3-Amino-4-methylpyridine is dissolved in acetic anhydride, and the mixture is heated at reflux for a few hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield N-(4-methylpyridin-3-yl)acetamide.

Step 2: Synthesis of this compound N-(4-Methylpyridin-3-yl)acetamide is mixed with a strong base, such as sodium amide or potassium tert-butoxide, in a high-boiling point solvent (e.g., N,N-dimethylaniline or mineral oil). The mixture is heated to a high temperature (typically >200 °C) for several hours under an inert atmosphere. After cooling, the reaction is carefully quenched with water. The product is then extracted into an organic solvent. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Safety Operating Guide

Safe Disposal of 2-methyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Disposal of 2-methyl-1H-pyrrolo[3,2-c]pyridine

The proper disposal of this compound, a heterocyclic amine, is crucial for maintaining laboratory safety and environmental compliance. Due to its likely hazardous nature, akin to other pyridine derivatives, it must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory for the disposal of this compound.[1] This guide provides a procedural, step-by-step approach to ensure its safe handling and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through a certified hazardous waste disposal program.[4]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][5]

2. Waste Collection and Containment:

  • Collect waste in a designated, sealable, and airtight hazardous waste container.[1][5] The original container is often a suitable choice.[6]

  • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition, free from leaks.[3][6]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[6]

  • The label must include the full chemical name: "this compound" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

4. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][3][5]

  • The storage area should be secure and away from sources of ignition such as heat, sparks, or open flames.[5]

5. Final Disposal:

  • Once the waste container is full, complete a chemical collection request form as per your institution's guidelines.[5]

  • Arrange for pickup by a licensed professional waste disposal service.[8]

  • Never pour this compound waste down the drain or dispose of it in regular trash.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] The collected absorbent material must then be placed in a sealed container and disposed of as hazardous waste.[5]

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

Quantitative Data

The following table summarizes the GHS hazard statements for the related compound 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard StatementDescriptionGHS Classification
H302 Harmful if swallowedAcute toxicity, oral (Warning)[2]
H312 Harmful in contact with skinAcute toxicity, dermal (Warning)[2]
H315 Causes skin irritationSkin corrosion/irritation (Warning)[2]
H319 Causes serious eye irritationSerious eye damage/eye irritation (Warning)[2]
H332 Harmful if inhaledAcute toxicity, inhalation (Warning)[2]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect store Store in a Designated Well-Ventilated Area collect->store request Request Pickup by Licensed Waste Disposal Service store->request end End: Proper Disposal request->end small_spill Small Spill: Absorb with Inert Material & Collect as Hazardous Waste spill->small_spill  Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill  Large small_spill->collect large_spill->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 2-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound utilized in research and development. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential chemical exposure. Based on the hazard profile of similar pyrrolopyridine derivatives, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Protective GlovesImpermeable gloves, such as nitrile, should be worn.[1][3] Inspect gloves before use.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[3]
Impervious ClothingFor larger quantities or when there is a risk of splashing, impervious clothing should be used to ensure all skin is covered.[1][4]
Respiratory Protection RespiratorA suitable respirator should be used if working outside of a fume hood or if dusts or aerosols are generated.[1]

Hazard Identification and Precautionary Measures

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classification for closely related compounds indicates the following potential hazards and necessary precautions.

Hazard StatementPrecautionary Statement
Harmful if swallowed.[1]Do not eat, drink or smoke when using this product.[1][5] Wash hands thoroughly after handling.[1][5]
Causes skin irritation.[1]Wear protective gloves and clothing.[1][5] IF ON SKIN: Wash with plenty of soap and water.[1]
Causes serious eye irritation.[1]Wear eye protection.[1][5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] Use only outdoors or in a well-ventilated area.[1][5] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Operational Plan

A systematic approach to handling this compound is essential to minimize risk.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control.[4]

  • Safety Stations: Ensure that a safety shower and eye wash station are readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.

  • During Use: Keep the container tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing.[6]

  • After Use: Wash hands thoroughly with soap and water after handling.[1] Decontaminate all work surfaces.

Spill Response:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Prevent the product from entering drains or water courses.[1][4]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[4]

  • Collection: Collect the absorbed material into a labeled, airtight container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.

  • Disposal Regulations: All disposal must be in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-methyl-1H-pyrrolo[3,2-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.